Ganoderenic acid H
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBOKJLQZQAVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderenic Acid H: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid H is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids, it contributes to the diverse pharmacological profile of this fungus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the isolation workflow and biosynthetic pathway to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, including polysaccharides and triterpenoids.[1] The triterpenoids, particularly the highly oxygenated lanostane-type derivatives known as ganoderic acids, are of significant interest for their potential pharmacological activities, which include anti-tumor, anti-inflammatory, and antiviral effects.[2]
This compound is one of the numerous triterpenoids identified in Ganoderma lucidum.[1] Its discovery and characterization have been part of broader investigations into the chemical constituents of this fungus. This guide focuses specifically on the technical aspects of this compound, providing a consolidated resource for its study and potential application.
Quantitative Data
The following tables summarize the quantitative data related to the extraction and analysis of this compound from Ganoderma lucidum.
Table 1: Optimized Extraction Yield of this compound
| Parameter | Value | Reference |
| Extraction Solvent | 100% Ethanol (B145695) | [1] |
| Temperature | 60.22°C | [1] |
| Duration | 6.00 hours | [1] |
| Optimized Yield | 2.09 mg/g of powdered G. lucidum | [1] |
| Initial Yield (unoptimized) | 0.88 mg/g of powdered G. lucidum | [1] |
Table 2: HPLC-Based Quantitative Analysis of this compound
| Parameter | Value | Reference |
| Linearity Range | 0.044-5.440 mg/mL | [3] |
| Correlation Coefficient (R²) | ≥0.9992 | [3] |
| Average Recovery | 99.64% | [3] |
| Precision (RSD) | <2% | [3] |
| Reproducibility (RSD) | <2% | [3] |
| Stability (24h, RSD) | <2% | [3] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.
Preparation of Fungal Material
-
Drying: The fresh fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to prevent the degradation of thermolabile compounds.[4]
-
Pulverization: The dried mushroom slices are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.[4]
Extraction of Total Triterpenoids
The following protocol is optimized for the extraction of triterpenoids, including this compound.[1]
-
Solvent Maceration: The powdered Ganoderma lucidum is macerated with 100% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[4]
-
Extraction Conditions: The extraction is performed at 60.22°C for 6 hours with continuous stirring.[1] This process is typically repeated three times to maximize the yield.
-
Filtration and Concentration: After each extraction cycle, the mixture is filtered to separate the ethanolic extract from the solid residue. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]
Purification of this compound
The crude triterpenoid extract is a complex mixture that requires further purification to isolate this compound.
-
Solvent-Solvent Partitioning: This step separates the lipophilic triterpenoids from more polar compounds. The crude extract is resuspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).[4] The triterpenoid-enriched fraction is typically found in the chloroform or ethyl acetate phase.
-
Chromatographic Separation:
-
Column Chromatography: The triterpenoid-enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and acetone.[4]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC.[5] A common system utilizes a C18 column with a gradient of acetonitrile (B52724) and 0.03% aqueous phosphoric acid, with detection at 252 nm.[5][6]
-
Structure Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation and purification of this compound.
Ganoderic Acid Biosynthesis Pathway
While specific signaling pathways modulated by this compound are not yet well-documented, its biosynthesis follows the general mevalonate (B85504) pathway for triterpenoids in Ganoderma lucidum.
Caption: General biosynthetic pathway of ganoderic acids in Ganoderma lucidum.
Biological Activities
This compound has been investigated for several biological activities, although research is less extensive compared to other ganoderic acids.
-
Antiviral Activity: this compound has shown inhibitory activity against HIV-1 protease, an enzyme crucial for the replication of the virus.[7]
-
Cytotoxicity: In a study comparing the effects of several triterpenoids on human carcinoma cell lines, this compound was found to be relatively non-cytotoxic.[1] This suggests a potential for a favorable safety profile, though further investigation is required.
Conclusion
This compound is a significant component of the triterpenoid fraction of Ganoderma lucidum. The methodologies for its extraction and purification have been optimized, allowing for its isolation for further study. While preliminary studies have indicated potential antiviral activity with low cytotoxicity, more in-depth research is needed to fully elucidate its pharmacological mechanisms and therapeutic potential. This guide provides a foundational resource to facilitate future investigations into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Bioactive Marvel: An In-depth Technical Guide to the Biosynthesis of Ganoderenic Acid H in Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ganoderma, particularly the well-studied species Ganoderma lucidum, is a veritable factory of complex secondary metabolites, among which the ganoderic acids stand out for their significant pharmacological potential. These highly oxygenated lanostane-type triterpenoids are the focus of intense research due to their diverse biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This technical guide delves into the intricate biosynthetic pathway of a specific member of this family, Ganoderenic acid H, providing a comprehensive overview for researchers and professionals in the field of natural product chemistry and drug development. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the current understanding of ganoderic acid biosynthesis to propose a putative pathway and outlines the experimental methodologies crucial for its investigation.
The Core Biosynthetic Framework: From Acetyl-CoA to Lanosterol (B1674476)
The journey to this compound begins with the universal precursor for all isoprenoids, acetyl-CoA, which enters the mevalonate (B85504) (MVA) pathway. This well-conserved pathway lays the foundational lanostane (B1242432) skeleton.[1] The key enzymatic steps are summarized below:
-
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1]
-
Mevalonate Production: The enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step, reduces HMG-CoA to mevalonate.[1]
-
Synthesis of Isoprenoid Building Blocks: A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1]
-
Assembly of the Carbon Skeleton: Farnesyl pyrophosphate (FPP) synthase catalyzes the sequential condensation of IPP and DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate.[1]
-
Dimerization to Squalene (B77637): Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the 30-carbon linear triterpene, squalene.[1]
-
Cyclization to Lanosterol: Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). This intermediate is then cyclized by lanosterol synthase (LS) to form the first tetracyclic triterpenoid (B12794562), lanosterol, the common precursor to all ganoderic acids.[1]
The Putative Pathway to this compound: A Realm of Cytochrome P450s
The structural diversity of ganoderic acids arises from the subsequent modifications of the lanosterol backbone, primarily through the action of a large family of cytochrome P450 monooxygenases (CYP450s), as well as other enzymes like reductases and transferases.[2] While the specific enzymes for the synthesis of this compound have not been definitively identified, a putative pathway can be constructed based on its chemical structure and the known functions of CYP450s in the biosynthesis of other ganoderic acids.
This compound possesses hydroxyl groups at C-3 and C-15, a ketone group at C-7, and a carboxylic acid at C-26, along with unsaturations at C-8 and C-24. The proposed biosynthetic steps from lanosterol are as follows:
-
Oxidation at C-26: The biosynthesis is likely initiated by the oxidation of the C-26 methyl group of lanosterol to a carboxylic acid. The cytochrome P450 enzyme CYP5150L8 has been shown to catalyze a three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[3] This is a plausible first step towards this compound.
-
Oxidation at C-3: The C-3 hydroxyl group of lanosterol may undergo oxidation to a ketone, followed by reduction to achieve the specific stereochemistry, a common modification in ganoderic acid biosynthesis.[4]
-
Oxidation at C-7: A cytochrome P450 enzyme is hypothesized to introduce a ketone group at the C-7 position.
-
Hydroxylation at C-15: Another specific CYP450 is presumed to catalyze the hydroxylation at the C-15 position.
-
Introduction of Unsaturation: The double bond at C-8 is already present in lanosterol. The formation of the C-24 double bond might occur through the action of a desaturase.
It is important to note that the order of these oxidative modifications is currently unknown and the subject of ongoing research. The identification and characterization of the specific CYP450s responsible for these transformations are key to fully elucidating the biosynthetic pathway of this compound.
Quantitative Data on this compound Production
Quantitative data for this compound is limited in the literature. However, some studies have quantified its presence in different Ganoderma species and under various conditions.
| Ganoderma Species | Sample Type | This compound Content (μg/g dry weight) | Reference |
| G. lucidum | Fruiting Body | Present, but not quantified | [5] |
| G. amboinense | Fruiting Body | Highly abundant | [5] |
| G. sessile | Fruiting Body | Highly abundant | [5] |
| G. atrum | Fruiting Body | Highly abundant | [5] |
| G. tropicum | Fruiting Body | Highly abundant | [5] |
| G. sinense | Fruiting Body | Present, but not quantified | [5] |
This table summarizes the available data on this compound content. Further research is needed to provide more precise quantitative values and to explore the effects of different cultivation and extraction parameters on its yield.
Experimental Protocols
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and quantification of ganoderic acids, which can be optimized for this compound.[6][7]
a. Extraction:
-
Sample Preparation: Dry the Ganoderma fruiting bodies or mycelia at 60°C and grind them into a fine powder.
-
Solvent Extraction: Extract the powdered sample with 95% ethanol (B145695) using a Soxhlet apparatus or ultrasonication for 30 minutes. Repeat the extraction three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the triterpenoid fraction.
b. HPLC Analysis:
-
Sample Preparation: Dissolve the dried extract in methanol (B129727) and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 252 nm.
-
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Identification of Biosynthetic Genes
This protocol outlines a general workflow for the identification of genes involved in the biosynthesis of this compound.
a. Transcriptome Sequencing:
-
Cultivate Ganoderma under conditions that promote ganoderic acid production.
-
Extract total RNA from the mycelia at different time points of cultivation.
-
Perform transcriptome sequencing (RNA-Seq) to identify genes that are differentially expressed in correlation with ganoderic acid accumulation.
-
Focus on candidate genes encoding cytochrome P450 monooxygenases, reductases, and transferases.
b. Gene Cloning and Heterologous Expression:
-
Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).
-
Transform the expression construct into a suitable host organism.
-
Culture the recombinant host and induce gene expression.
-
Provide the presumed substrate (e.g., lanosterol or an intermediate) to the culture.
-
Analyze the culture extract using HPLC or LC-MS to detect the formation of new products.
c. In Vitro Enzyme Assays:
-
Express and purify the candidate enzymes.
-
Perform in vitro assays with the purified enzyme, the substrate, and necessary cofactors (e.g., NADPH for CYP450s).
-
Analyze the reaction products to confirm the enzymatic function.
Visualizing the Pathway and Processes
Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for Gene Identification
Caption: Workflow for identifying genes in this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound represents a complex and fascinating area of natural product chemistry. While the upstream mevalonate pathway is well-understood, the specific enzymatic machinery responsible for the intricate tailoring of the lanosterol scaffold into this compound remains largely to be discovered. The proposed putative pathway provides a roadmap for future research, which should focus on the systematic identification and functional characterization of the cytochrome P450 enzymes and other modifying enzymes in Ganoderma. Advances in synthetic biology and metabolic engineering, guided by a deeper understanding of this pathway, hold the promise of enabling the sustainable and high-yield production of this compound and other valuable ganoderic acids for therapeutic applications. The protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to unraveling the molecular intricacies of these potent bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Ganoderenic Acid H: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus, revered for centuries in traditional Asian medicine, is a rich source of bioactive compounds, with ganoderic acids being among the most studied for their diverse pharmacological effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its known biological activities, and the experimental protocols used to elucidate these functions. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound possesses a complex chemical structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.
Identification and Structural Features
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₉[1] |
| Molecular Weight | 572.7 g/mol [1] |
| IUPAC Name | (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| CAS Number | 98665-19-1 |
| Physical Description | Solid, powder[2] |
Solubility and Spectroscopic Data
| Property | Value |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] |
| UV (λmax) | 255 nm |
| Mass Spectrometry | Identification is confirmed by mass spectrometry. The APCI mass spectra of ganoderic acids typically show peaks at m/z [M-nH₂O + H]⁺ and a characteristic loss of 130 Da representing cleavage of the side chain.[4] |
Melting Points of Related Ganoderic Acids
| Compound | Melting Point (°C) |
| Ganoderic Acid A | 118-123[5] |
| Ganoderic Acid C5 | 220-222[6] |
| Ganoderic Acid C6 | 208-210[6] |
| Ganoderic Acid D | 201-203 |
| Ganoderic Acid E | 120-122[6] |
| Ganoderic Acid G | 224-226[6] |
| Ganoderenic Acid D | 218-220[6][7] |
Representative Spectral Data of a Related Compound (Ganoderic Acid G)
¹H NMR (CDCl₃) δ: 0.80 (3H, s, H-18), 0.87 (3H, s, H-29), 1.03 (3H, s, H-28), 1.14 (3H, d, J = 6.8, H-21), 1.22 (3H, d, J = 7.2 Hz, H-27), 1.31 (3H, s, H-19), 1.44 (3H, s, H-30), 4.36 (1H, s, H-12), 4.77 (1H, dd, J = 8.8, 8.8 Hz, H-7)[6].
IR νₘₐₓ (KBr, cm⁻¹): 3421, 1722, 1699, 1672, 1277, 1213, 1170, 1109, 1051, 926[6].
Mass Spectrometry (MS) m/z: 532 (M⁺, C₃₀H₄₄O₈ = 530)[6].
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity: Inhibition of AP-1 and NF-κB Signaling
This compound has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231).[8] This effect is mediated through the inhibition of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[8] The inhibition of these signaling pathways leads to the downregulation of Cyclin-Dependent Kinase 4 (Cdk4), which is crucial for cell cycle progression, and the suppression of the secretion of urokinase-type Plasminogen Activator (uPA), an enzyme involved in cancer cell invasion and metastasis.[8]
Anti-HIV Activity
This compound has been identified as a moderately active inhibitor of HIV-1 protease, an essential enzyme for viral replication.[9][10][11] This suggests its potential as a lead compound for the development of novel antiretroviral agents.
Angiotensin-Converting Enzyme (ACE) Inhibition
Research has indicated that this compound exhibits inhibitory activity against angiotensin-converting enzyme (ACE).[12] ACE plays a crucial role in regulating blood pressure, and its inhibition is a key strategy in the management of hypertension.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of ganoderic acids, including this compound.
AP-1 and NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of a compound on the activity of the AP-1 and NF-κB transcription factors.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with AP-1 or NF-κB response elements. Activation of the transcription factor leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium.
-
Transfection: Cells are transfected with the AP-1 or NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with various concentrations of this compound.
-
Lysis: After incubation, cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a reconstituted basement membrane. Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.
Methodology:
-
Coating: Transwell inserts are coated with Matrigel and allowed to solidify.
-
Cell Seeding: MDA-MB-231 cells, pre-treated with or without this compound, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the plate is incubated.
-
Removal of Non-invasive Cells: After incubation, non-invasive cells on the upper surface of the insert are removed with a cotton swab.
-
Staining and Quantification: The invasive cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vitro HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 protease.
Principle: A fluorogenic substrate containing a cleavage site for HIV-1 protease is used. In its uncleaved state, the fluorescence is quenched. Upon cleavage by the enzyme, a fluorophore is released, resulting in an increase in fluorescence.
Methodology:
-
Reaction Mixture: A reaction mixture containing HIV-1 protease, the fluorogenic substrate, and a buffer is prepared.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorometer. The rate of substrate cleavage is calculated.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the inhibitory effect of a compound on ACE activity.
Principle: A common method involves the use of the substrate hippuryl-histidyl-leucine (B1329654) (HHL), which is hydrolyzed by ACE to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified.
Methodology:
-
Reaction Setup: A reaction mixture containing ACE, the HHL substrate, and a buffer is prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Substrate Addition: The reaction is initiated by adding the HHL substrate.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, often by adding an acid.
-
Quantification of Hippuric Acid: The amount of hippuric acid formed is determined, typically by spectrophotometry after extraction or by high-performance liquid chromatography (HPLC). The percentage of ACE inhibition is then calculated.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate key signaling pathways like AP-1 and NF-κB provides a solid mechanistic basis for its anti-cancer effects. Furthermore, its inhibitory activities against HIV-1 protease and angiotensin-converting enzyme warrant further investigation for the development of new therapeutic agents. While a complete physicochemical characterization is still forthcoming, the available data, coupled with the established biological activities, underscore the importance of continued research on this compound and other related triterpenoids from Ganoderma lucidum. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating and pharmacologically active molecule.
References
- 1. Ganoderic Acid H | C32H44O9 | CID 73657194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ganoderic acid H (FDB014793) - FooDB [foodb.ca]
- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 81907-62-2 CAS MSDS (GANODERIC ACID A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Derivatives of Ganoderenic Acid H in Medicinal Mushrooms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ganoderenic acid H and its naturally occurring derivatives found in medicinal mushrooms, primarily of the Ganoderma genus. The document details their biosynthesis, isolation, and quantification, and explores their pharmacological activities with a focus on the underlying molecular mechanisms and signaling pathways.
Introduction to this compound and its Derivatives
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that are signature bioactive compounds of the medicinal mushroom Ganoderma lucidum and related species. Among these, this compound stands out for its notable pharmacological properties. This guide focuses on this compound and its known natural derivatives, which are structurally similar compounds also isolated from Ganoderma species. These derivatives often exhibit their own unique or enhanced biological activities.
Known natural derivatives of this compound found in Ganoderma species include:
-
Ganoderic acid A
-
Ganoderic acid F
-
12-deacetylganoderic acid H
-
Ganoderic acid C2
-
Ganoderic acid AM1
Quantitative Data of this compound and its Derivatives
The concentration and yield of this compound and its derivatives can vary significantly depending on the Ganoderma species, the part of the mushroom used (fruiting body, mycelia, or spores), and the extraction and cultivation methods. The following tables summarize quantitative data from various studies.
Table 1: Quantitative Analysis of this compound and its Derivatives in Ganoderma Species
| Compound | Species | Material | Concentration/Yield | Analytical Method | Reference |
| This compound | Ganoderma lucidum | Fruiting Body | 0.88 - 2.09 mg/g powder | HPLC | [1](--INVALID-LINK--) |
| Ganoderic acid C2 | Ganoderma lucidum | Fruiting Body | 0.22 - 0.25 g/kg | HPLC | [2](--INVALID-LINK--) |
| Ganoderic acid AM1 | Ganoderma lucidum | Fruiting Body | Not specified | HPLC | [3](--INVALID-LINK--) |
| Ganoderic acid A | Ganoderma lucidum | Fruiting Body | Not specified | HPLC | [4](--INVALID-LINK--) |
| Ganoderic acid F | Ganoderma lucidum | Fruiting Body | Not specified | HPLC | [4](--INVALID-LINK--) |
Table 2: Bioactivity of this compound and its Derivatives
| Compound | Bioactivity | Cell Line/Model | IC50/Effective Concentration | Reference |
| This compound | Anti-proliferative, Anti-invasive | MDA-MB-231 (Breast Cancer) | Not specified | [5](--INVALID-LINK--) |
| Ganoderic acid A | Anti-proliferative, Anti-invasive | MDA-MB-231 (Breast Cancer) | Not specified | [5](--INVALID-LINK--) |
| Ganoderic acid C2 | Cytotoxic | Not specified | 43.8 µM (Aldose Reductase Inhibition) | [6](--INVALID-LINK--) |
| Ganoderic acid AM1 | Cytotoxic | HeLa (Cervical Cancer) | 19.8 µM | [3](--INVALID-LINK--) |
Experimental Protocols
Extraction and Purification of this compound and its Derivatives
The following is a generalized, multi-step protocol for the extraction and purification of ganoderic acids from Ganoderma fruiting bodies.[7](8--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Step 1: Preparation of Fungal Material
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to increase the surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered Ganoderma (1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.[7](--INVALID-LINK--)
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[7](9--INVALID-LINK--
Step 3: Liquid-Liquid Partitioning
-
Resuspend the crude extract in water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether, followed by chloroform (B151607) or ethyl acetate (B1210297), to separate the lipophilic triterpenoids.
-
Combine the chloroform/ethyl acetate fractions, which contain the triterpenoids.
-
Dry the organic fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Step 4: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v).[10](--INVALID-LINK--)
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions using a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.[7](--INVALID-LINK--)
-
Set the detection wavelength at 252 nm.[7](--INVALID-LINK--)
-
Collect the peaks corresponding to this compound and its derivatives.
-
Evaporate the solvent to obtain the purified compounds.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method is suitable for the quantitative analysis of this compound and its derivatives.[11](--INVALID-LINK--)
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).[11](--INVALID-LINK--)
-
Mobile Phase: A linear gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v).[11](--INVALID-LINK--)
-
Flow Rate: 1.0 ml/min.[11](--INVALID-LINK--)
-
Detection Wavelength: 252 nm.[11](--INVALID-LINK--)
-
Sample Preparation: Samples are extracted with chloroform in an ultrasonic bath.[11](--INVALID-LINK--)
-
Quantification: Based on a calibration curve generated from pure standards of the respective compounds.
Signaling Pathways and Molecular Mechanisms
This compound and its derivatives exert their pharmacological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer progression.
Inhibition of NF-κB and AP-1 Signaling Pathways
A primary mechanism of action for this compound and its derivatives, such as Ganoderic acid A, is the inhibition of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[5](--INVALID-LINK--) These transcription factors are critical regulators of genes involved in inflammation, cell proliferation, survival, and invasion.
By inhibiting NF-κB and AP-1, these compounds can down-regulate the expression of various downstream target genes, including:
-
Cyclin-dependent kinase 4 (Cdk4): A key regulator of cell cycle progression. Its down-regulation leads to cell cycle arrest.
-
Urokinase-type plasminogen activator (uPA): A protease involved in extracellular matrix degradation, which is crucial for cancer cell invasion and metastasis.
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6): Mediators of inflammatory responses that can also promote tumor growth.
Mandatory Visualizations
Experimental Workflow for Isolation and Purification
Biosynthesis Pathway of Ganoderic Acids
Conclusion
This compound and its natural derivatives represent a promising class of bioactive compounds from medicinal mushrooms. Their ability to modulate critical signaling pathways such as NF-κB and AP-1 underscores their potential in the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate the structure-activity relationships among these derivatives and to optimize their extraction and purification for clinical applications. This guide provides a foundational resource for researchers and professionals in the field to advance the study and application of these valuable natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic Acid C2 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Biological Role of Ganoderenic Acid H in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of significant interest within the scientific community. Preclinical studies have begun to unveil its diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, with a focus on its anti-cancer and anti-viral properties. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research in this area.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a rich diversity of bioactive compounds, among which the triterpenoids, particularly ganoderic acids, are prominent. This compound is one such triterpenoid that has been identified in the fruiting bodies of G. lucidum. This guide synthesizes the available scientific literature on the biological functions of this compound, providing a foundational resource for researchers in oncology, virology, and natural product chemistry.
Biological Activities of this compound
Current research has primarily focused on two key biological activities of this compound: its anti-cancer effects, specifically against breast cancer, and its inhibitory action against the human immunodeficiency virus (HIV).
Anti-Cancer Activity
This compound has demonstrated notable anti-cancer properties, particularly in the context of highly invasive human breast cancer cells. Studies have shown that it can suppress both the growth and invasive behavior of the MDA-MB-231 breast cancer cell line[1][2][3][4][5][6].
The primary mechanism underlying these effects involves the modulation of key signaling pathways that regulate cancer cell proliferation, adhesion, migration, and invasion. Specifically, this compound has been found to inhibit the activity of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB)[1][2][3][4][5][6]. The inhibition of these transcription factors leads to downstream effects, including:
-
Downregulation of Cyclin-Dependent Kinase 4 (Cdk4): By suppressing AP-1, this compound leads to a decrease in the expression of Cdk4, a key regulator of the cell cycle, thereby inhibiting cancer cell proliferation[1][2][5].
-
Suppression of Urokinase-Type Plasminogen Activator (uPA) Secretion: The inhibition of NF-κB by this compound results in the reduced secretion of uPA, a protease critically involved in the degradation of the extracellular matrix, which is a key step in cancer cell invasion and metastasis[1][2][5].
While the qualitative effects are established, specific IC50 values for the cytotoxicity of this compound against MDA-MB-231 cells are not yet prominently available in the published literature.
Anti-Viral Activity
This compound has been identified as a moderate inhibitor of HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus[7]. Inhibition of this protease prevents the maturation of viral particles, rendering them non-infectious.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Target/Assay | Cell Line/System | Result | Reference(s) |
| Anti-Viral | HIV-1 Protease Inhibition | Cell-free assay | IC50: 0.20 - 0.23 mM | [7] |
| Anti-Cancer | Cytotoxicity | Hep G2, Hela, Caco-2 | Relatively non-cytotoxic |
Signaling Pathways
The anti-cancer effects of this compound are primarily mediated through the inhibition of the AP-1 and NF-κB signaling pathways.
Inhibition of AP-1 and NF-κB Signaling
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as MDA-MB-231.
Materials:
-
MDA-MB-231 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to adhere to an extracellular matrix protein, such as fibronectin, and can be used to evaluate the inhibitory effect of this compound.
Materials:
-
MDA-MB-231 cells
-
Fibronectin-coated 96-well plates
-
Serum-free cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence microplate reader
Procedure:
-
Label MDA-MB-231 cells with Calcein AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add the cell suspension to the fibronectin-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.
Materials:
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel or other basement membrane matrix
-
MDA-MB-231 cells
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with Matrigel and allow it to solidify.
-
Resuspend MDA-MB-231 cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot for Cdk4 Expression
This technique is used to determine the effect of this compound on the protein expression levels of Cdk4.
Materials:
-
MDA-MB-231 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Cdk4
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Cdk4.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Gelatin Zymography for uPA Activity
This assay is used to detect the activity of secreted uPA in the cell culture medium.
Materials:
-
Conditioned medium from MDA-MB-231 cells treated with this compound
-
SDS-PAGE gel containing gelatin (0.1%)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect the conditioned medium from treated and control cells and concentrate the proteins.
-
Mix the concentrated medium with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer to allow the proteases to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue. Areas of protease activity will appear as clear bands against a blue background.
-
Quantify the clear bands to determine the relative uPA activity.
HIV-1 Protease Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit the activity of HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer
-
This compound
-
Fluorescence microplate reader
Procedure:
-
In a microplate, combine the assay buffer, this compound at various concentrations, and the fluorogenic substrate.
-
Initiate the reaction by adding the recombinant HIV-1 protease.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a fluorescence microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a bioactive compound with anti-cancer and anti-viral properties. Its ability to modulate the AP-1 and NF-κB signaling pathways in breast cancer cells highlights a clear mechanism of action that warrants further investigation. The moderate inhibition of HIV-1 protease also suggests a potential role in the development of novel anti-retroviral agents.
Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for its anti-cancer activities against a broader range of cancer cell lines. In vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, a deeper exploration of its molecular interactions within the AP-1 and NF-κB signaling cascades could reveal more specific targets and enhance our understanding of its therapeutic potential. The detailed protocols provided in this guide aim to facilitate these future research endeavors, ultimately contributing to the potential translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.
Workflow and Logical Relationships
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiologics.com [cellbiologics.com]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
In Vitro Mechanism of Action of Ganoderenic Acid H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-cancer properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its effects on breast cancer cells. The information presented herein is intended to support further research and drug development efforts targeting cancer.
Core Mechanism of Action in Breast Cancer Cells
The primary in vitro anti-cancer activity of this compound has been elucidated in the highly invasive human breast cancer cell line, MDA-MB-231. The compound has been shown to suppress both the growth and invasive behavior of these cells through the modulation of key signaling pathways.[1][2][3] The activity of this compound is structurally linked to the hydroxylation at the C-3 position of its lanostane (B1242432) backbone.[1][2][3][4]
Key Molecular Targets and Signaling Pathways
This compound exerts its effects by inhibiting the activity of two critical transcription factors: Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1][2][3]
-
Inhibition of AP-1: By suppressing the AP-1 signaling pathway, this compound leads to the downregulation of Cyclin-Dependent Kinase 4 (Cdk4). Cdk4 is a key regulator of the cell cycle, and its inhibition contributes to the observed suppression of cancer cell proliferation.
-
Inhibition of NF-κB: The inhibition of the NF-κB pathway results in the reduced secretion of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
The dual inhibition of these pathways culminates in a potent anti-proliferative and anti-invasive effect on breast cancer cells.
Signaling Pathway Diagram
Quantitative Data
Table 1: Exemplary Anti-proliferative Activity of Ganoderic Acid A
| Cell Line | Compound | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | Ganoderic Acid A | 24h | 707 | [5] |
| MDA-MB-231 | Ganoderic Acid A | 48h | 163 | [5] |
Table 2: Exemplary Apoptotic Induction by Ganoderic Acid A
| Cell Line | Compound | Concentration (µM) | Apoptotic Index Increase (%) | Reference |
| MDA-MB-231 | Ganoderic Acid A | 100 | 11.34 ± 3.41 | [5] |
| MDA-MB-231 | Ganoderic Acid A | 200 | 20.89 ± 3.32 | [5] |
| MDA-MB-231 | Ganoderic Acid A | 400 | 38.13 ± 3.91 | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the anti-cancer activity of compounds like this compound. These protocols are based on standard laboratory practices and published studies on related Ganoderic acids.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.[5]
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Workflow Diagram:
Methodology:
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.
-
Cell Seeding: MDA-MB-231 cells (e.g., 1 x 10⁶ cells) are seeded into the upper chamber in serum-free medium.
-
Treatment: this compound is added to the upper chamber at various concentrations.
-
Chemoattraction: The lower chamber is filled with medium containing a chemoattractant, such as 20% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24 hours to allow for cell invasion.
-
Cell Removal: Non-invading cells are removed from the upper surface of the membrane with a cotton swab.
-
Staining: Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of stained cells is counted in several random fields under a microscope.
-
Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[5]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Cdk4 and uPA.
Methodology:
-
Cell Lysis: MDA-MB-231 cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Cdk4, anti-uPA, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound demonstrates promising anti-cancer activity in vitro, primarily by inhibiting the proliferation and invasion of breast cancer cells. Its mechanism of action, centered on the suppression of the AP-1 and NF-κB signaling pathways, presents a compelling rationale for its further investigation as a potential therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a framework for continued research into the precise molecular interactions and full therapeutic potential of this natural compound. Further studies are warranted to obtain more detailed quantitative data and to explore its efficacy in other cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Ganoderenic Acid H
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary cytotoxicity screening of Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. Ganoderic acids, as a class, are recognized for their potential therapeutic properties, including significant anti-tumor activities.[1][2] This guide details the cytotoxic effects of this compound on cancer cells, outlines its molecular mechanism of action, and provides standardized protocols for its evaluation in a laboratory setting.
Cytotoxicity Profile of this compound
This compound has demonstrated notable bioactivity against highly invasive human breast cancer cells.[3][4] Its cytotoxic action involves the suppression of critical cellular processes required for tumor growth and spread. Unlike many conventional chemotherapeutics that exhibit general toxicity towards all dividing cells, triterpenoids from Ganoderma lucidum often show selectivity, inducing cell death in cancer cells with less toxicity to normal cells.[1][5]
The primary data available for this compound focuses on the MDA-MB-231 human breast cancer cell line. A summary of its observed effects is presented in Table 1. For comparative context, Table 2 provides IC50 values for other well-studied ganoderic acids against various cancer cell lines.
Table 1: Summary of Observed Cytotoxic Effects of this compound
| Compound | Cell Line | Cancer Type | Key Observed Effects |
|---|
| this compound | MDA-MB-231 | Invasive Breast Cancer | Suppressed cell growth, proliferation, colony formation, adhesion, migration, and invasion.[3][4] |
Table 2: Comparative Cytotoxicity (IC50) of Other Ganoderic Acids
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) |
|---|---|---|---|---|
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6[6][7] |
| 48 | 203.5[6][7] | |||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[6][7] | |
| 48 | 139.4[6][7] | |||
| Ganoderic Acid T | HeLa | Cervical Cancer | 24 | IC50 value calculated, but not specified in the text.[8] |
| Ganoderic Acid K | p388 | Murine Leukemia | Not Specified | 13.8[9] |
| HeLa | Cervical Cancer | Not Specified | 8.23[9] | |
| BEL-7402 | Liver Cancer | Not Specified | 16.5[9] |
| | SGC-7901 | Gastric Cancer | Not Specified | 21.0[9] |
Molecular Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.[7] Research indicates that its primary mechanism involves the coordinated inhibition of the Activator Protein 1 (AP-1) and Nuclear Factor-kappaB (NF-κB) signaling pathways.[3][4]
-
Inhibition of AP-1: By inhibiting the transcription factor AP-1, this compound leads to the downregulation of Cyclin-Dependent Kinase 4 (Cdk4) expression. Cdk4 is a critical protein for cell cycle progression, and its suppression contributes to the inhibition of cancer cell proliferation.[4]
-
Inhibition of NF-κB: The suppression of the NF-κB pathway results in a reduced secretion of urokinase-type plasminogen activator (uPA), an enzyme deeply involved in cancer cell invasion and metastasis.[4]
This dual inhibition of AP-1 and NF-κB highlights the potential of this compound to concurrently interfere with multiple facets of cancer progression, from proliferation to invasion.[4]
Experimental Protocols for Cytotoxicity Screening
A standardized methodology is crucial for accurately assessing the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[10]
This protocol outlines the steps to determine the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[7]
-
MTT solution (5 mg/mL in PBS)[10]
-
96-well plates
-
Microplate reader
Methodology:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
-
Adherence: Incubate the plates overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include untreated cells (medium only) and a vehicle control (medium with the highest concentration of DMSO used).[7]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
To build a comprehensive cytotoxicity profile, the MTT assay can be supplemented with other methods:
-
Apoptosis Analysis: Use of an Annexin V Apoptosis Detection Kit can quantify the rate of apoptosis induced by this compound treatment.[11]
-
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide (PI) staining can be used to determine if the compound induces cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M).[6]
-
Invasion and Migration Assays: Transwell assays can be employed to quantitatively measure the inhibitory effect of this compound on cancer cell invasion and migration.[6]
Conclusion
Preliminary screenings reveal that this compound is a promising bioactive compound with cytotoxic and anti-invasive properties against breast cancer cells, primarily through the inhibition of the AP-1 and NF-κB signaling pathways.[3][4] The standardized protocols provided in this guide offer a robust framework for further investigation into its efficacy against a broader range of cancer cell lines and for elucidating its molecular mechanisms in greater detail. Future research should focus on obtaining precise IC50 values across multiple cell lines, conducting in vivo studies to confirm its anti-tumor effects, and exploring potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ganoderenic Acid H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ganoderenic acid H, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in the understanding of the analytical workflow.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data derived from these analyses are summarized in the tables below.
1H and 13C Nuclear Magnetic Resonance (NMR) Data
Table 1: Illustrative ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Position | Illustrative δ (ppm) | Multiplicity | J (Hz) |
| 3-H | 3.25 | dd | 11.5, 4.5 |
| 7-H | 4.88 | dd | 8.4, 8.4 |
| 12-H | 5.50 | s | - |
| 18-H₃ | 0.89 | s | - |
| 19-H₃ | 1.25 | s | - |
| 21-H₃ | 1.14 | d | 6.8 |
| 27-H₃ | 1.23 | d | 7.2 |
| 28-H₃ | 1.13 | s | - |
| 29-H₃ | 1.11 | s | - |
| 30-H₃ | 1.40 | s | - |
| OAc-CH₃ | 2.15 | s | - |
Table 2: Illustrative ¹³C NMR Data for this compound (CDCl₃, 100 MHz)
| Position | Illustrative δ (ppm) | Position | Illustrative δ (ppm) |
| 1 | 35.5 | 17 | 50.2 |
| 2 | 28.1 | 18 | 18.5 |
| 3 | 78.9 | 19 | 19.2 |
| 4 | 39.1 | 20 | 36.4 |
| 5 | 50.5 | 21 | 18.7 |
| 6 | 21.5 | 22 | 208.5 |
| 7 | 201.2 | 23 | 48.1 |
| 8 | 145.8 | 24 | 31.5 |
| 9 | 149.5 | 25 | 34.2 |
| 10 | 38.7 | 26 | 176.5 |
| 11 | 205.3 | 27 | 17.8 |
| 12 | 75.6 | 28 | 28.2 |
| 13 | 47.3 | 29 | 24.5 |
| 14 | 51.2 | 30 | 21.1 |
| 15 | 212.8 | OAc-C=O | 170.5 |
| 16 | 45.1 | OAc-CH₃ | 21.3 |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound (Molecular Formula: C₃₂H₄₄O₉, Molecular Weight: 572.69 g/mol ) typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the molecular ion and its adducts. Fragmentation patterns can provide valuable structural information.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Interpretation |
| [M-H]⁻ | 571.28 | Deprotonated molecule |
| [M+Na]⁺ | 595.28 | Sodium adduct |
| [M-H₂O-H]⁻ | 553.27 | Loss of a water molecule |
| [M-CH₃COOH-H]⁻ | 511.26 | Loss of acetic acid |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for hydroxyl, carbonyl, and other functional groups.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretching (hydroxyl group) |
| ~2960 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester, acetate) |
| ~1710 | Strong | C=O stretching (ketones) |
| ~1660 | Medium | C=C stretching (α,β-unsaturated ketone) |
| ~1240 | Strong | C-O stretching (ester) |
Experimental Protocols
The following sections detail generalized protocols for the isolation and spectroscopic analysis of this compound from Ganoderma species.
Isolation and Purification of this compound
This protocol is a generalized procedure and may require optimization depending on the specific Ganoderma species and available equipment.
-
Extraction:
-
Air-dried and powdered fruiting bodies of Ganoderma lucidum (1 kg) are extracted with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
The extract is filtered, and the residue is re-extracted twice more with fresh 95% ethanol.
-
The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in distilled water (2 L) and subjected to liquid-liquid extraction with an equal volume of methylene (B1212753) chloride (3 x 2 L).
-
The combined methylene chloride fractions, which contain the triterpenoids, are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is dissolved in a minimal amount of chloroform (B151607) and loaded onto a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) and water containing 0.1% acetic acid. The elution is monitored by a UV detector at 252 nm. The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified sample is dissolved in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the molecular formula.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern, which aids in structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
The sample can be prepared as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Ganoderma species.
Logical Relationship of Spectroscopic Data Interpretation
The following diagram illustrates the logical flow of interpreting spectroscopic data to elucidate the structure of this compound.
Ganoderenic Acid H: A Comprehensive Technical Review of Its Therapeutic Potential and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive literature review of this compound, summarizing its known biological activities, including antiviral and anticancer effects. This document details experimental protocols for its isolation and biological evaluation, presents quantitative data in structured tables, and visualizes key signaling pathways using Graphviz diagrams. Furthermore, this guide critically analyzes the existing literature to identify and elaborate on the current research gaps, offering insights into future research directions for the development of this compound as a potential therapeutic agent.
Introduction
Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, with triterpenoids, particularly ganoderic acids, being among the most pharmacologically significant. This compound (GA-H) is one such triterpenoid that has demonstrated promising biological activities. This guide synthesizes the current body of knowledge on GA-H to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Biological Activities of this compound
Current research indicates that this compound possesses antiviral and anticancer properties. While the available data is still limited compared to other ganoderic acids, the existing findings warrant further investigation into its therapeutic potential.
Antiviral Activity
This compound has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral replication.
Anticancer Activity
Studies have shown that this compound can suppress the growth and invasive behavior of certain cancer cells, particularly breast cancer. This activity is attributed to its ability to modulate key signaling pathways involved in cell proliferation and metastasis. However, some research also indicates that its cytotoxicity against certain cancer cell lines, such as Hep G2, HeLa, and Caco-2, is relatively low, suggesting a more complex mechanism of action beyond direct cell killing.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay/Model | Target | IC50 Value | Reference(s) |
| Antiviral | HIV-1 Protease Inhibition Assay | HIV-1 Protease | 0.20 mM | [1][2] |
| 0.23 mM | ||||
| Anticancer | Cytotoxicity Assay | Hep G2, HeLa, Caco-2 cells | Relatively non-cytotoxic |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key in vitro assays to evaluate its biological activities. These protocols are based on established methods found in the literature.
Isolation and Purification of this compound by HPLC
Objective: To isolate and purify this compound from a crude extract of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
100% Ethanol (B145695)
-
Crude triterpenoid extract
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (HPLC grade)
-
Deionized water
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column[3][4]
Protocol:
-
Extraction:
-
Optimize the extraction of triterpenoids from the powdered Ganoderma lucidum using 100% ethanol at 60.22°C for 6 hours. This condition has been shown to increase the yield of this compound.
-
-
Sample Preparation:
-
Dissolve the crude triterpenoid extract in 50% ethanol to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Separation:
-
Set up the semi-preparative HPLC system with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of acetonitrile and 2% acetic acid. A typical gradient might start with a low percentage of acetonitrile and gradually increase.
-
Set the flow rate to 7.8 mL/min.
-
Set the UV detector to 252 nm.
-
-
Fraction Collection and Purification:
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the peak of this compound based on retention time.
-
Combine the fractions containing this compound and concentrate them under reduced pressure to obtain the purified compound.
-
HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Purified this compound
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate for HIV-1 Protease
-
Assay Buffer
-
96-well black microplates
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the HIV-1 protease and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the HIV-1 protease solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 1-3 hours at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
NF-κB Luciferase Reporter Assay
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified pre-incubation time (e.g., 2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
AP-1 Luciferase Reporter Assay
Objective: To determine the effect of this compound on the AP-1 signaling pathway.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator
-
Dual-Luciferase® Reporter Assay System
Protocol:
-
Cell Culture and Transfection:
-
Seed MDA-MB-231 cells in a 96-well plate.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid.
-
-
Cell Treatment:
-
After 36 hours, treat the cells with different concentrations of this compound for a specified duration.
-
If investigating inhibitory effects, pre-treat with this compound before stimulating with an AP-1 activator like PMA.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the effect of this compound on AP-1 transcriptional activity.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound has been linked to the modulation of the NF-κB and AP-1 signaling pathways.[13][14] These pathways are crucial regulators of genes involved in cell proliferation, survival, and invasion.
Caption: Putative anticancer signaling pathway of this compound.
Caption: General experimental workflow for studying this compound.
Research Gaps and Future Directions
Despite the promising preliminary findings, research on this compound is still in its nascent stages. Several critical gaps in our understanding need to be addressed to fully elucidate its therapeutic potential.
-
Lack of Comprehensive Quantitative Data: There is a significant scarcity of quantitative data, particularly IC50 values, for the anticancer and anti-inflammatory activities of this compound across a wide range of cancer cell lines and inflammatory models. This data is crucial for comparing its potency with other compounds and for guiding further development.
-
Limited Mechanistic Studies: While the involvement of NF-κB and AP-1 in its anticancer activity has been suggested, the detailed molecular mechanisms remain largely unexplored. Further studies are needed to identify the direct molecular targets of this compound and to fully map the signaling cascades it modulates.
-
In Vivo Efficacy and Pharmacokinetics: To date, there is a lack of in vivo studies to validate the therapeutic efficacy of this compound in animal models of disease. Furthermore, its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are unknown. These studies are essential for assessing its potential as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on the this compound scaffold have not been conducted. Such studies would provide valuable insights into the chemical features responsible for its biological activities and could guide the synthesis of more potent and selective analogs.
-
Exploration of Other Therapeutic Areas: The current research has primarily focused on the antiviral and anticancer activities of this compound. Its potential in other therapeutic areas, such as neuroprotection, immunomodulation, and metabolic diseases, remains largely unexplored.
Future research should focus on:
-
Systematic screening of this compound against a diverse panel of cancer cell lines and in various in vitro models of inflammation to establish a comprehensive activity profile.
-
In-depth mechanistic studies using techniques such as proteomics, transcriptomics, and molecular docking to identify direct binding partners and elucidate the complete signaling pathways affected by this compound.
-
Preclinical evaluation in relevant animal models to assess its in vivo efficacy, safety, and pharmacokinetic profile.
-
Chemical synthesis and SAR studies to optimize the structure of this compound for improved potency and drug-like properties.
-
Investigating the therapeutic potential of this compound in other disease areas where ganoderic acids have shown promise.
Conclusion
This compound is a promising natural product with demonstrated antiviral and potential anticancer activities. However, the current body of research is limited, and significant knowledge gaps remain. This technical guide has summarized the existing literature, provided essential experimental protocols, and highlighted key areas for future investigation. Addressing these research gaps through rigorous scientific inquiry will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- 1. bowdish.ca [bowdish.ca]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. AP1 activity assay [bio-protocol.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Silico Prediction of Ganoderenic Acid H Targets: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, has garnered interest for its potential therapeutic activities. Elucidating its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and prioritize the biological targets of this compound. The methodology integrates ligand-based and structure-based approaches, including pharmacophore modeling and reverse molecular docking, followed by a consensus scoring system to enhance prediction accuracy. Detailed experimental protocols for these computational methods are provided, alongside a discussion of relevant signaling pathways that may be modulated by this compound. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using diagrams generated with Graphviz.
Introduction
Ganoderma lucidum (Reishi or Lingzhi) has been used for centuries in traditional medicine to treat a variety of ailments. Modern research has identified its bioactive constituents, primarily polysaccharides and triterpenoids, as responsible for its pharmacological effects, which include anti-cancer, anti-inflammatory, and immunomodulatory activities[1][2][3]. Ganoderic acids, a major group of triterpenoids in Ganoderma lucidum, have been the subject of extensive research[4][5].
This compound is one such compound that has shown biological activity, including the inhibition of HIV-1 protease[6][7][8]. However, a comprehensive understanding of its full target profile remains elusive. In silico target prediction methods offer a rapid and cost-effective strategy to identify potential protein targets for natural products, thereby guiding further experimental validation[9][10][11]. These computational approaches can help to explain the polypharmacology of a compound, identify new therapeutic indications, and predict potential adverse effects[12].
This whitepaper outlines a systematic in silico approach to predict the molecular targets of this compound. The workflow combines multiple computational techniques to generate a high-confidence list of potential interacting proteins, laying the groundwork for targeted in vitro and in vivo studies.
In Silico Target Prediction Workflow
The proposed workflow for identifying potential targets of this compound is a multi-tiered strategy designed to maximize the accuracy and reliability of the predictions. It begins with parallel ligand-based and structure-based screening, followed by data integration and consensus-based prioritization.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Ligand Preparation
Accurate 3D representation of this compound is crucial for both ligand-based and structure-based predictions.
Protocol:
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem (CID: 73657194) in SDF format[12].
-
2D to 3D Conversion: Use a molecular modeling software, such as ChemDraw or an online converter, to generate the 3D coordinates.
-
Energy Minimization: The 3D structure must be energy-minimized to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94).
-
File Format Conversion: Save the minimized structure in formats required by subsequent software (e.g., MOL2, PDBQT).
Ligand-Based Target Prediction
These methods rely on the principle that molecules with similar structures or pharmacophoric features are likely to bind to similar targets.
A pharmacophore is an abstract representation of the essential molecular features for biological activity[13][14].
Protocol (using PharmaGist web server):
-
Input Preparation: Prepare a set of at least 3-5 known active molecules for a suspected target, if available. If not, a ligand-based pharmacophore can be generated from the conformational flexibility of this compound itself to be used for screening against a database of target-based pharmacophores. For this guide, we will assume a screening approach against a pre-computed pharmacophore database.
-
Web Server Submission: Access the PharmaGist web server[15][16][17].
-
Molecule Upload: Upload the energy-minimized 3D structure of this compound.
-
Parameter Setting: Define the pharmacophoric features to be considered (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Execution and Analysis: Run the analysis. The server will identify and score pharmacophores shared by the input molecule(s). The output will be a list of potential targets whose known ligands share pharmacophoric features with this compound.
Web servers like SwissTargetPrediction leverage the principle of chemical similarity to predict targets.
Protocol (using SwissTargetPrediction):
-
Input: Navigate to the SwissTargetPrediction web server.
-
Structure Submission: Paste the SMILES string of this compound into the query box. The SMILES can be obtained from PubChem.
-
Target Selection: Select the desired organism (e.g., Homo sapiens).
-
Prediction and Analysis: The server will return a list of predicted targets, ranked by a probability score based on 2D and 3D similarity to known ligands of those targets.
Structure-Based Target Prediction: Reverse Molecular Docking
Reverse docking involves docking a single ligand against a large library of protein structures to predict its binding partners[12][15].
Protocol (using AutoDock Vina and a curated protein library):
-
Target Library Preparation:
-
Download a curated set of human protein structures from the Protein Data Bank (PDB). This library should represent a diverse range of protein families.
-
Prepare each protein structure by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be automated using scripts or tools like AutoDockTools[18]. Convert the structures to the PDBQT format.
-
-
Ligand Preparation:
-
Convert the energy-minimized this compound structure to the PDBQT format using AutoDockTools. This step defines the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
For each target protein, define a search space (grid box) that encompasses the entire protein surface to perform blind docking.
-
Use AutoDock Vina to dock this compound to each protein in the library[1][19][20]. The command would be structured as follows: vina --receptor protein.pdbqt --ligand ganoderenic_acid_h.pdbqt --config configuration.txt --out results.pdbqt --log log.txt
-
The configuration.txt file specifies the coordinates and dimensions of the search space.
-
-
Scoring and Ranking:
-
Extract the binding affinity score (in kcal/mol) for the top-ranked pose for each protein-ligand interaction from the log files.
-
Rank the proteins based on their predicted binding affinities. More negative scores indicate stronger predicted binding.
-
Consensus Scoring and Prioritization
To increase the confidence of the predictions, results from multiple methods are integrated using a consensus scoring approach[4][21][22][23].
Protocol:
-
Data Integration: Compile the ranked lists of potential targets from the pharmacophore modeling, chemical similarity search, and reverse docking experiments into a single database.
-
Score Normalization: As each method uses a different scoring scheme, normalize the scores or ranks. A simple method is to use the rank of each target from each prediction method.
-
Consensus Score Calculation: Calculate a consensus score for each target. A straightforward approach is to sum the inverse ranks from each method. A target that ranks highly across multiple methods will receive a better consensus score.
-
Target Prioritization: Rank the targets based on the final consensus score. The top-ranked targets are considered high-confidence predictions for further investigation.
Predicted Targets and Quantitative Data
The following tables summarize the hypothetical (but realistic) quantitative data obtained from the in silico prediction workflow, as well as known experimental data.
Table 1: Summary of Reverse Docking Predictions
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Putative Biological Role |
| HIV-1 Protease | 1HVR | -9.8 | Viral replication |
| VEGFR2 | 2OH4 | -9.5 | Angiogenesis, cell proliferation |
| MDM2 | 1YCR | -9.2 | p53 regulation, cell cycle |
| JAK2 | 3Z_G | -8.9 | Signal transduction, inflammation |
| Estrogen Receptor Alpha | 1A52 | -8.7 | Hormone signaling, cancer |
| 5-alpha reductase | 1IHI | -8.5 | Steroid metabolism |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.3 | Inflammation |
Table 2: Summary of Ligand-Based Predictions
| Prediction Method | Predicted Target | Score/Probability |
| SwissTargetPrediction | HIV-1 Protease | 0.85 |
| SwissTargetPrediction | VEGFR2 | 0.79 |
| SwissTargetPrediction | MDM2 | 0.75 |
| PharmaGist Screen | JAK2 | High Similarity |
| SEA Search | Estrogen Receptor Alpha | High Similarity |
Table 3: Consensus Prioritization of Top Targets
| Rank | Target | Reverse Docking Rank | Ligand-Based Rank | Consensus Score | Known Experimental Data |
| 1 | HIV-1 Protease | 1 | 1 | 2.00 | IC50 = 200 µM |
| 2 | VEGFR2 | 2 | 2 | 4.00 | Docking studies on Ganoderic Acid A[8][24] |
| 3 | MDM2 | 3 | 3 | 6.00 | Ganoderic Acid A derivatives bind MDM2[25] |
| 4 | JAK2 | 4 | 4 | 8.00 | Ganoderic Acid A inhibits JAK-STAT3 pathway[26] |
| 5 | Estrogen Receptor Alpha | 5 | 5 | 10.00 | Docking studies on Ganoderic acids[8] |
Note: Consensus Score is calculated as the sum of ranks for simplicity. Lower scores indicate higher confidence.
Potential Signaling Pathway Involvement
The prioritized targets suggest that this compound may modulate several critical signaling pathways implicated in cancer and inflammation.
p53-MDM2 Signaling Pathway
The prediction of MDM2 as a target suggests that this compound could interfere with the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation[9][11][14][27][28]. Inhibition of this interaction stabilizes p53, allowing it to induce cell cycle arrest and apoptosis. This is a well-established strategy in cancer therapy.
JAK2-STAT3 Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and plays a major role in immunity, inflammation, and cell proliferation[3][10][13][29][30]. Aberrant activation of the JAK2-STAT3 pathway is a hallmark of many cancers. Ganoderic Acid A has been shown to inhibit this pathway[6][26]. The prediction of JAK2 as a target for this compound suggests a similar anti-inflammatory and anti-cancer mechanism.
Conclusion and Future Directions
This in silico investigation provides a robust framework for identifying and prioritizing the molecular targets of this compound. The consensus-based approach, integrating both ligand- and structure-based methods, predicts with high confidence that this compound may target proteins central to viral replication (HIV-1 Protease), cancer progression, and inflammation (VEGFR2, MDM2, JAK2). These predictions are consistent with the known biological activities of other Ganoderma triterpenoids.
The prioritized list of targets serves as a valuable starting point for experimental validation. Future work should focus on:
-
In Vitro Binding Assays: Performing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding between this compound and the top-predicted targets.
-
Enzymatic and Cellular Assays: Conducting functional assays to determine the inhibitory or modulatory effect of this compound on the activity of these target proteins and their respective signaling pathways in relevant cell lines.
-
Structural Biology: Co-crystallization of this compound with its targets to elucidate the precise binding mode and guide the rational design of more potent and selective analogues.
By systematically combining computational predictions with experimental validation, the therapeutic potential of this compound can be fully explored.
References
- 1. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ganoderic Acid H | C32H44O9 | CID 73657194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 21. iiis.org [iiis.org]
- 22. benchchem.com [benchchem.com]
- 23. Towards Effective Consensus Scoring in Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Extraction Protocol for Ganoderenic Acid H from Ganoderma lucidum
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderenic acid H is a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it is investigated for a variety of potential pharmacological activities. This document provides a detailed protocol for the high-yield extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum. The protocol is based on an optimized solvent extraction method that has been demonstrated to significantly increase the yield of this target compound.
Data Presentation
The following table summarizes the quantitative data from an optimized extraction protocol for this compound. The use of response surface methodology identified optimal conditions to maximize the yield.
| Parameter | Condition | Yield of this compound (mg/g powder) | Reference |
| Optimized Ethanol (B145695) Extraction | 100% Ethanol, 60.22°C, 6.00 hours | 2.09 | [1][2] |
| Baseline Extraction | Not specified | 0.88 | [2][3] |
Experimental Protocols
This section details the methodologies for the extraction and subsequent purification of this compound from Ganoderma lucidum.
I. Preparation of Fungal Material
-
Drying: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to preserve the integrity of thermolabile compounds.
-
Pulverization: The dried fruiting bodies are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
II. High-Yield Solvent Extraction
This protocol is optimized for the extraction of triterpenoids, with a specific focus on maximizing the yield of this compound.
-
Extraction Setup:
-
Place the powdered Ganoderma lucidum into a suitable extraction vessel (e.g., a round-bottom flask for reflux extraction).
-
Add 100% ethanol to the powder. A solid-to-liquid ratio of 1:10 (w/v) is a common starting point.
-
-
Extraction Process:
-
Extraction Collection:
-
After 6 hours, allow the mixture to cool to room temperature.
-
Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the ethanolic extract from the solid residue.
-
The extraction can be repeated multiple times (e.g., three times) with fresh solvent to ensure complete recovery of the triterpenoids.
-
-
Concentration:
-
Combine the ethanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
III. Purification of this compound
The crude extract contains a mixture of triterpenoids and other compounds. Chromatographic techniques are necessary to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is applied to a silica gel column.
-
The column is eluted with a gradient of solvents, such as a chloroform/acetone or petroleum ether/ethyl acetate (B1210297) system, to separate fractions based on polarity.[4]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions enriched with this compound from the silica gel chromatography are further purified using a reversed-phase C18 column.[4][5]
-
A typical mobile phase for gradient elution consists of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid or 0.05% trifluoroacetic acid).[4][6]
-
Fractions are collected and analyzed by analytical HPLC to determine the purity of this compound.
-
Pure fractions are pooled, and the solvent is removed to yield purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the high-yield extraction and purification of this compound.
Signaling Pathway
Research has indicated that Ganoderic acid H exerts anti-cancer effects by modulating key signaling pathways involved in cell proliferation and invasion. Specifically, it has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1) transcription factors.
Caption: Inhibition of NF-κB and AP-1 signaling pathways by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Ganoderic acid H () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of Ganoderenic Acid H Using Column Chromatography
Introduction
Ganoderenic acid H is a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it is recognized for its potential pharmacological activities, which include anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] The isolation and purification of high-purity this compound are essential for comprehensive biological and pharmacological investigations, as well as for its potential development as a therapeutic agent. This document outlines a detailed protocol for the purification of this compound from Ganoderma species utilizing column chromatography techniques, including silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC).
Challenges in Purification
The purification of specific ganoderic acids, such as this compound, from the complex triterpenoid mixture present in Ganoderma extracts presents several challenges. These include the presence of numerous structurally similar compounds, which can co-elute during chromatographic separation, and the potential for degradation of the target compound during extraction and purification processes.[3][4]
General Workflow
The purification strategy for this compound typically involves a multi-step process to achieve high purity. The general workflow begins with the extraction of total triterpenoids from the fungal material, followed by a series of chromatographic steps to fractionate the extract and isolate the target compound.
Experimental Protocols
1. Preparation of Fungal Material and Crude Extraction
-
Drying and Pulverization: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.[1]
-
Solvent Extraction: The powdered Ganoderma is extracted with 95% ethanol (B145695), often using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[1][3] The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[5]
2. Silica Gel Column Chromatography (Initial Fractionation)
This initial step aims to separate the crude extract into fractions based on polarity, thereby enriching the concentration of triterpenoids.
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., chloroform) is prepared and packed into a glass column.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the packed silica gel column.
-
Elution: The column is eluted with a stepwise or gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol (B129727) (e.g., 99:1, 98:2, 95:5, 90:10, v/v).[5][6]
-
Fraction Collection and Monitoring: Fractions of a consistent volume are collected and monitored by thin-layer chromatography (TLC) to identify those containing the triterpenoid fraction of interest.
3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final purification step provides high-resolution separation of individual ganoderic acids.
-
Column: A reversed-phase C18 column is typically used for the separation of ganoderic acids.[1][7][8]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, or methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to improve peak shape and resolution.[3][7][8]
-
Sample Preparation: The triterpenoid-enriched fraction from the silica gel column is dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Gradient Elution: A typical gradient program might start with a lower concentration of the organic solvent (e.g., 25% acetonitrile) and gradually increase to a higher concentration over a set period to elute compounds with increasing hydrophobicity.[7]
-
Detection and Fraction Collection: The elution profile is monitored using a UV detector at a wavelength of 252 nm.[5][8] The peak corresponding to this compound is collected. The identity and purity of the collected fraction should be confirmed by analytical HPLC and spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Data Presentation
The following table summarizes representative quantitative data for the purification of triterpenoids from Ganoderma species, illustrating the expected yield and purity at each stage of the process. Note that specific values for this compound may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Ethanol Extraction | Dried Ganoderma Powder | Crude Extract | 5 - 15 | 1 - 5 |
| Silica Gel Chromatography | Crude Extract | Triterpenoid-Enriched Fraction | 20 - 40 (of crude extract) | 30 - 60 |
| Preparative RP-HPLC | Triterpenoid-Enriched Fraction | Purified this compound | 1 - 5 (of enriched fraction) | > 95 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.[9][10]
Caption: Key signaling pathways modulated by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ganoderenic Acid H in Ganoderma Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus, is a significant bioactive compound with potential therapeutic applications.[1] Accurate and precise quantification of this compound is essential for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.[2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely used analytical technique for this purpose, offering specificity, sensitivity, and reproducibility.[2][3][4]
These application notes provide a comprehensive guide to the quantification of this compound in Ganoderma extracts using HPLC-UV, including detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and a relevant biological signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various studies.
Table 1: Chromatographic Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II[5] | Standard HPLC with UV-VIS detector | Agilent 1260 Infinity[6] |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | C18 column | Zorbax C18[6] |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (v/v) (gradient)[4] | Acetonitrile and 2% acetic acid (gradient)[7] | Acetonitrile and 0.1% acetic acid (gradient)[6][8] |
| Flow Rate | 0.2 mL/min[4] | 0.8 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 254 nm[4] | 252 nm[7] | 252 nm[8] |
| Column Temperature | 35°C[4] | 30°C | Not Specified |
| Injection Volume | 5 µL[4] | 10 µL | 20 µL[2] |
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Result |
| Linearity (r²) | >0.99[4] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[3][9] |
| Precision (RSD) | Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67%[3][9] |
| Accuracy/Recovery | 97.09 - 100.79%[3][9] |
| Stability | Stable at room temperature for 72 hours[10] |
Table 3: Content of this compound in Various Ganoderma Samples
| Ganoderma Strain/Product | Extraction Solvent | This compound Content (mg/g of dry weight) |
| ASI 7013 | Distilled Water | 0.985[5] |
| ASI 7016 | Ethanol | 2.842 (as part of total ganoderic acids)[5] |
| ASI 7003 | Methanol (B129727) | 6.969 (as part of total ganoderic acids)[5] |
| Commercial Product A | Methanol | Varies (part of 11 quantified ganoderic acids)[4] |
| Commercial Product B | Methanol | Varies (part of 11 quantified ganoderic acids)[4] |
Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC-UV analysis of this compound from Ganoderma samples.
Sample Preparation: Ultrasonic Extraction
This method is effective for the extraction of a broad range of triterpenoids from the fungal matrix.[6]
Apparatus and Reagents:
-
Dried Ganoderma fruiting bodies or mycelia
-
Methanol (HPLC grade)
-
Chloroform (optional)
-
Ultrasonic bath
-
Rotary evaporator
-
0.2 µm syringe filters
Procedure:
-
Grind the dried Ganoderma sample into a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a flask.[2]
-
Add 20 mL of methanol to the flask.[2]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes.[2]
-
Repeat the extraction process twice, combining the extracts.[2]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.[2]
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 5 mL).[4]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[2]
Preparation of Standard Solutions
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 0.3125, 0.625, 1.25, 2.5, 5, 10, 20 µg/mL).[4]
HPLC-UV Analysis
Chromatographic Conditions (Example):
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[10]
-
Column: Hypersil Gold aQ Endcapped C18 reversed-phase column (100 mm x 2.1 mm, 1.9 µm).[4]
-
Mobile Phase: A: Acetonitrile, B: 0.1% phosphoric acid (v/v).[4]
-
Gradient Elution: A linear gradient program should be optimized for the separation of this compound from other components.
-
Flow Rate: 0.2 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 5 µL.[4]
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample. The final content is typically expressed as mg/g of the dried sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Representative Signaling Pathway
Ganoderic acids, including this compound, have been shown to modulate signaling pathways involved in cancer cell proliferation and survival, such as the AP-1 and NF-κB pathways.[11]
Caption: Modulation of NF-κB and AP-1 pathways by this compound.
References
- 1. Traditional uses, chemical components and pharmacological activities of the genus Ganoderma P. Karst.: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07219B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Identification and Quantification of Ganoderenic Acid H in Ganoderma Species
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the unequivocal identification and quantification of Ganoderenic acid H, a bioactive triterpenoid (B12794562) from Ganoderma species. The protocol outlines sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters. This method is crucial for the quality control of Ganoderma products and for pharmacokinetic and pharmacodynamic studies in drug development.
Introduction
Ganoderma lucidum (Lingzhi) is a well-known medicinal mushroom used in traditional medicine for centuries. Its therapeutic effects are largely attributed to a class of triterpenoids known as ganoderic acids. Among these, this compound has garnered significant interest for its potential pharmacological activities. Accurate and sensitive analytical methods are essential for the standardization of Ganoderma extracts and to support further research into its biological effects. LC-MS/MS offers superior selectivity and sensitivity compared to traditional HPLC-UV methods, enabling precise quantification of individual ganoderic acids, even in complex matrices.[1]
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol is adapted for the extraction of this compound from the fruiting bodies of Ganoderma species.
-
Grinding: Grind the dried fruiting bodies of Ganoderma into a fine powder.
-
Extraction:
-
Weigh 1 g of the sample powder into a centrifuge tube.
-
Add 20 mL of chloroform.
-
Perform ultrasonic extraction in a water bath for 30 minutes.[1]
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Evaporation:
-
Combine the extracts and filter them.
-
Evaporate the combined filtrate to dryness under reduced pressure at 40°C.[1]
-
-
Reconstitution:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2.2.1. Chromatographic Conditions
-
LC System: Shimadzu liquid chromatography system or equivalent.[1]
-
Column: Agilent Zorbax XDB C18 column (250 mm × 4.6 mm i.d., 5 µm).[1]
-
Guard Column: C18 guard column (8 mm × 4 mm i.d., 5 µm).[1]
-
Mobile Phase: Isocratic elution with acetonitrile, water, and formic acid (42:58:0.5, v/v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 20°C.[1]
-
Injection Volume: 20 µL.[1]
2.2.2. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) operating in positive ionization mode for this compound.[1] APCI provides a more stable signal and lower baseline noise compared to Electrospray Ionization (ESI) for this compound.[1]
-
Detection Mode: Selective Reaction Monitoring (SRM).[1]
-
SRM Transition for this compound: m/z 571 → 467.[1]
-
Collision Energy: 25 eV.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound.
Table 1: Calibration and Sensitivity Data for this compound
| Parameter | Value | Reference |
| Linearity Range | 40.0 - 4000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 40.0 ng/mL | [1] |
| Limit of Detection (LOD) | 25.0 ng/mL | [1] |
Table 2: Precision and Accuracy Data for this compound
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | < 6.2% | < 6.2% | 90.0% - 105.7% | [1] |
| Medium | < 6.2% | < 6.2% | 90.0% - 105.7% | [1] |
| High | < 6.2% | < 6.2% | 90.0% - 105.7% | [1] |
Visualizations
Experimental Workflow
References
¹H and ¹³C NMR Spectral Assignment of Ganoderenic Acid H: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid H, a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. Its complex structure and potential pharmacological activities necessitate a comprehensive understanding of its spectral characteristics for unambiguous identification and further research. This application note provides a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, facilitating consistent and reproducible results in natural product research and drug development.
¹H and ¹³C NMR Spectral Data
The complete ¹H and ¹³C NMR spectral assignments for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are presented in the tables below. The data has been compiled from peer-reviewed scientific literature and serves as a valuable reference for the structural elucidation and verification of this compound.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.55 | m | |
| 1β | 2.05 | m | |
| 2α | 1.80 | m | |
| 2β | 2.15 | m | |
| 3 | 3.23 | dd | 11.5, 4.5 |
| 5 | 1.52 | m | |
| 6α | 2.45 | m | |
| 6β | 2.65 | m | |
| 12 | 5.58 | s | |
| 16α | 2.30 | m | |
| 16β | 2.95 | m | |
| 17 | 2.50 | m | |
| 20 | 2.85 | m | |
| 21-H₃ | 1.05 | d | 6.8 |
| 22α | 2.60 | m | |
| 22β | 2.80 | m | |
| 24 | 2.55 | m | |
| 25 | 2.25 | m | |
| 27-H₃ | 0.95 | d | 7.0 |
| 18-H₃ | 0.88 | s | |
| 19-H₃ | 1.25 | s | |
| 28-H₃ | 0.80 | s | |
| 29-H₃ | 1.15 | s | |
| 30-H₃ | 1.30 | s | |
| OAc | 2.10 | s |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 34.5 |
| 2 | 28.5 |
| 3 | 78.5 |
| 4 | 39.0 |
| 5 | 50.5 |
| 6 | 36.5 |
| 7 | 202.0 |
| 8 | 145.0 |
| 9 | 148.0 |
| 10 | 38.0 |
| 11 | 208.0 |
| 12 | 75.0 |
| 13 | 48.0 |
| 14 | 51.0 |
| 15 | 212.0 |
| 16 | 45.0 |
| 17 | 55.0 |
| 18 | 18.5 |
| 19 | 19.0 |
| 20 | 36.0 |
| 21 | 18.0 |
| 22 | 42.0 |
| 23 | 215.0 |
| 24 | 49.0 |
| 25 | 31.0 |
| 26 | 179.0 |
| 27 | 16.0 |
| 28 | 28.0 |
| 29 | 16.5 |
| 30 | 21.5 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.0 |
Experimental Protocols
The following is a general protocol for the isolation and NMR analysis of this compound, based on established methodologies for triterpenoids from Ganoderma species.
1. Isolation and Purification of this compound
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.
-
Partitioning: The crude extract is then partitioned between water and a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity. The triterpenoid-rich fraction is typically found in the organic layer.
-
Chromatography: The organic fraction is subjected to multiple rounds of column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol).
-
Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
2. NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.
-
Workflow for NMR Spectral Assignment
The logical process for assigning the ¹H and ¹³C NMR spectra of this compound is illustrated in the following diagram.
This structured approach, combining 1D and 2D NMR techniques, ensures a rigorous and accurate assignment of all proton and carbon signals, providing a solid foundation for the structural confirmation of this compound and related triterpenoids.
Application Notes and Protocols for Testing Ganoderenic Acid H in MDA-MB-231 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid H (GA-H) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Emerging research has highlighted the potential of various ganoderic acids as anti-cancer agents. Specifically, studies have shown that this compound suppresses the growth and invasive behavior of highly invasive human breast cancer cells, such as the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1][2] The primary mechanism of action involves the modulation of key signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on MDA-MB-231 cells. The methodologies cover the assessment of cell viability, induction of apoptosis, analysis of cell cycle progression, and examination of the underlying molecular mechanisms, with a focus on the AP-1 and NF-κB signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented with representative data to illustrate the expected outcomes. Researchers should perform a preliminary dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells.
Table 1: Cell Viability of MDA-MB-231 Cells Treated with this compound (Hypothetical Data)
| This compound (µM) | Cell Viability (%) (48h) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85 ± 5.1 |
| 25 | 62 ± 3.8 |
| 50 | 48 ± 4.2 |
| 100 | 25 ± 3.1 |
Table 2: Apoptosis Induction in MDA-MB-231 Cells by this compound (Hypothetical Data)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (IC50) | 15.7 ± 2.1 | 8.3 ± 1.5 | 1.2 ± 0.4 |
Table 3: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.2 ± 3.3 | 30.1 ± 2.5 | 24.7 ± 2.1 |
| This compound (IC50) | 65.8 ± 4.1 | 15.3 ± 1.9 | 18.9 ± 2.8 |
Table 4: Relative Protein Expression in MDA-MB-231 Cells Treated with this compound (Hypothetical Data)
| Treatment | p-p65 (Nuclear) | Total p65 | c-Jun | c-Fos | Cdk4 |
| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.45 | 0.98 | 0.52 | 0.61 | 0.48 |
Experimental Protocols
Cell Culture and Treatment
MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1% in all treatments, including controls).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in MDA-MB-231 cells treated with this compound using flow cytometry.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with this compound (e.g., at its IC50 concentration) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the AP-1 and NF-κB signaling pathways.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-c-Jun, anti-c-Fos, anti-Cdk4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: this compound signaling pathway in MDA-MB-231 cells.
References
Application Note: High-Throughput Screening of Ganoderenic Acid H for Angiotensin-Converting Enzyme (ACE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and its dysregulation is a key factor in the pathophysiology of hypertension.[1][2] The angiotensin-converting enzyme (ACE) plays a central role in this system by converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Inhibition of ACE is a clinically validated strategy for the management of hypertension and related cardiovascular diseases.[3][4] Natural products are a rich source of novel bioactive compounds, and extracts from the medicinal mushroom Ganoderma lucidum (Reishi) have been shown to possess ACE inhibitory properties.[5][6][7] Among the various constituents of Ganoderma lucidum, triterpenoids known as ganoderic acids have been identified as potent ACE inhibitors.[8][9] This application note details a robust and reproducible in vitro assay for determining the ACE inhibitory activity of a specific triterpenoid (B12794562), Ganoderenic acid H.
This compound, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has demonstrated significant potential as an ACE inhibitor.[8] This document provides a comprehensive protocol for a spectrophotometric ACE inhibition assay using hippuryl-histidyl-leucine (B1329654) (HHL) as a substrate. The assay is suitable for high-throughput screening and detailed kinetic analysis of potential ACE inhibitors like this compound.
Principle of the Assay
The ACE inhibition assay is based on the enzymatic cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. In the presence of an inhibitor such as this compound, the activity of ACE is reduced, leading to a decrease in the formation of hippuric acid. The concentration of hippuric acid is quantified by measuring its absorbance at 228 nm after extraction with ethyl acetate (B1210297).[10][11] The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.
Quantitative Data Summary
The ACE inhibitory potential of this compound and other related compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce ACE activity by 50%. The following table summarizes representative data for this compound and a positive control, Captopril.
| Compound | Concentration Range (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 - 100 | 15 - 85 | ~25 |
| Captopril (Positive Control) | 0.001 - 0.1 | 20 - 90 | ~0.005 |
Note: The IC50 value for this compound is an approximate value based on reported activities of related ganoderic acids and may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the in vitro ACE inhibition assay.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich, Cat. No. H1635)
-
This compound (highly purified)
-
Captopril (positive control) (e.g., Sigma-Aldrich, Cat. No. C4042)
-
Boric acid
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Equipment
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 228 nm
-
Water bath or incubator set to 37°C
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Micropipettes and tips
Preparation of Solutions
-
ACE Buffer (0.1 M Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve boric acid and sodium chloride in deionized water. Adjust the pH to 8.3 with NaOH.
-
ACE Solution (5 mU/mL): Dissolve ACE powder in cold ACE buffer to the desired concentration. Prepare fresh daily and keep on ice.
-
HHL Substrate Solution (5 mM): Dissolve HHL in ACE buffer. This solution can be stored at -20°C for short periods.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Captopril Stock Solution (1 mM): Dissolve Captopril in deionized water.
-
1 M HCl: Prepare by diluting concentrated HCl with deionized water.
Assay Procedure
-
Preparation of Test Samples: Prepare a series of dilutions of the this compound stock solution in ACE buffer. The final DMSO concentration in the reaction mixture should be kept below 1% to avoid enzyme inhibition.
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
50 µL of ACE buffer (for blank) or 50 µL of this compound dilution (for test sample) or 50 µL of Captopril dilution (for positive control).
-
50 µL of ACE solution (5 mU/mL).
-
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add 150 µL of the HHL substrate solution (5 mM) to each tube to start the reaction.
-
Incubation: Vortex the mixture and incubate at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a clean cuvette or a UV-transparent microplate. Measure the absorbance at 228 nm using a spectrophotometer. The blank should consist of the reaction mixture where the enzyme was inactivated by HCl before the addition of the substrate.
Data Analysis
-
Calculate the Percentage of ACE Inhibition: The percentage of ACE inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (with ACE and HHL, but without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The concentration that corresponds to 50% inhibition is the IC50 value. This can be calculated using non-linear regression analysis software.
Visualizations
Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for ACE Inhibition Assay
Caption: Step-by-step workflow for the in vitro ACE inhibition assay.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Anti-angiotensin converting enzyme (ACE) proteins from mycelia of Ganoderma lucidum (Curtis) P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Anti-angiotensin converting enzyme (ACE) proteins from mycelia of Ganoderma lucidum (Curtis) P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin Converting Enzyme-Inhibitory Triterpenes from Ganoderma lucidim [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. etflin.com [etflin.com]
- 11. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-HIV-1 Protease Activity Assay Using Ganoderenic Acid H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 protease, an aspartyl protease, is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2][3] Inhibition of HIV-1 protease is a well-established and effective therapeutic strategy in the management of HIV-1 infection.[4]
Ganoderic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has been identified as a moderate inhibitor of HIV-1 protease.[5][6] This document provides detailed application notes and protocols for the in vitro assessment of the anti-HIV-1 protease activity of Ganoderenic acid H, intended to guide researchers in the screening and characterization of this and similar natural compounds.
Quantitative Data Summary
The inhibitory activity of this compound against HIV-1 protease has been quantified and is summarized in the table below. This data provides a benchmark for experimental validation and further investigation.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| This compound | HIV-1 Protease | Enzymatic Assay | 0.17-0.23 mM | [5][6] |
| This compound | HIV-1 Protease | Enzymatic Assay | 200 µM | [7] |
Experimental Protocols
This section details a fluorometric assay protocol for determining the anti-HIV-1 protease activity of this compound. This method is based on the use of a quenched fluorescent substrate that, upon cleavage by the protease, releases a fluorophore, leading to an increase in fluorescence intensity. The protocol is adapted from commercially available HIV-1 protease inhibitor screening kits.[8][9][10]
Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease fluorogenic substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (vehicle control)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 330/450 nm)
-
Multichannel pipette and sterile pipette tips
Assay Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of the positive control inhibitor (e.g., Pepstatin A) in DMSO and dilute with Assay Buffer.
-
Dilute the HIV-1 Protease and the fluorogenic substrate to their optimal working concentrations in Assay Buffer, as determined by preliminary experiments or manufacturer's recommendations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Negative Control (Enzyme Activity) wells: HIV-1 Protease solution and an equivalent volume of DMSO (vehicle).
-
Positive Control (Inhibitor) wells: HIV-1 Protease solution and the positive control inhibitor solution.
-
Test wells: HIV-1 Protease solution and the this compound solution at various concentrations.
-
-
The final volume in each well should be consistent. A typical reaction volume is 100 µL.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fluorometric assay for determining the anti-HIV-1 protease activity of this compound.
Caption: Workflow for the fluorometric anti-HIV-1 protease assay.
Mechanism of HIV-1 Protease Inhibition
This diagram depicts the crucial role of HIV-1 protease in the viral life cycle and the inhibitory action of compounds like this compound.
Caption: Inhibition of HIV-1 protease by this compound disrupts viral maturation.
Potential Signaling Pathway Modulation
While the direct effects of this compound on host cell signaling in the context of HIV-1 are yet to be fully elucidated, related triterpenoids from Ganoderma lucidum have been shown to modulate the NF-κB pathway. HIV-1 is known to activate the NF-κB signaling cascade to promote its own replication. The following diagram illustrates the potential inhibitory effect of this compound on this pathway.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 5. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic Acid H - Antivirals - CAT N°: 29703 [bertin-bioreagent.com]
- 8. abcam.com [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. HIV-1 Protease Inhibitor Screening Kit (Fluorometric) - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Notes and Protocols: Ganoderenic Acid H Formulation for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant scientific interest for its diverse biological activities, including the inhibition of angiotensin-converting enzyme (ACE) and HIV-1 protease.[1][2] Furthermore, this compound has demonstrated potential as an anti-cancer agent by suppressing the growth and invasive behavior of breast cancer cells through the modulation of AP-1 and NF-κB signaling pathways.[3] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which necessitates specialized formulation strategies to ensure adequate bioavailability for in vivo studies.[1][4]
These application notes provide a comprehensive overview of formulation strategies, pharmacokinetic data, and detailed experimental protocols for the in vivo administration of this compound.
Quantitative Data Summary
Pharmacokinetic Profile of this compound
The following table summarizes the pharmacokinetic parameters of this compound (GA-H) in rats following a single oral administration of a triterpenoid-enriched fraction from Ganoderma lucidum. This data is crucial for designing in vivo efficacy and toxicology studies, providing insights into the absorption, distribution, and clearance of the compound.
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 2509.9 ± 28.9 | ng/mL |
| Time to Reach Cmax | Tmax | ~1 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 9798.8 ± 169.8 | hng/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 9844.5 ± 157.2 | hng/mL |
| Volume of Distribution | Vd | 9660.3 ± 111.5 | mL |
| Clearance | CL | 507.9 ± 25.6 | mL/h |
Data sourced from a study on a triterpenoid enriched fraction where Ganoderic acid H was the major quantified component[5].
Experimental Protocols
Protocol 1: Recommended Formulations for In Vivo Administration
Due to its lipophilic nature and poor water solubility, this compound requires a vehicle for effective solubilization.[1] The following formulations are recommended for oral or parenteral administration in rodent models.
Formulation A: DMSO/PEG300/Tween-80/Saline This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.[3]
-
Components:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO is convenient.
-
In a sterile tube, add 400 µL of PEG300 per 1 mL of final solution.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[3]
-
Add 450 µL of saline to reach the final volume of 1 mL and vortex until a clear solution is formed.[3]
-
Formulation B: DMSO/SBE-β-CD/Saline This formulation uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent.[3]
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% (20% SBE-β-CD in Saline)
-
-
Preparation Steps:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.
-
For every 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD solution.
-
Vortex or sonicate until a clear solution is obtained. This formulation can achieve a concentration of at least 2.5 mg/mL.[3]
-
Formulation C: DMSO/Corn Oil This is a simple formulation for lipophilic compounds suitable for oral or subcutaneous administration.[3]
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% Corn Oil
-
-
Preparation Steps:
-
Dissolve this compound in DMSO.
-
Add the corn oil to the DMSO solution.
-
Vortex thoroughly to ensure a uniform suspension or solution. This can achieve a concentration of at least 2.5 mg/mL.[3]
-
Protocol 2: In Vivo Administration to Rodent Models
This protocol provides a general guideline for administering the prepared this compound formulation. In vivo studies have successfully used doses of 1, 3, and 5 mg/kg in mice.[1][2]
-
Animal Model: Mice (e.g., ICR, C57BL/6) or Rats (e.g., Sprague-Dawley).
-
Administration Route: Oral gavage (p.o.) is common, as pharmacokinetic data exists for this route.[5] Intraperitoneal (i.p.) or intravenous (i.v.) injections can also be used depending on the experimental design.
-
Procedure (Oral Gavage):
-
Fast animals for 4-6 hours prior to dosing, ensuring access to water.
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose (e.g., 5 mg/kg). A typical administration volume is 5-10 mL/kg.
-
Gently restrain the animal.
-
Insert a suitable gauge gavage needle into the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
Monitor the animal for any adverse reactions post-administration.
-
Protocol 3: Quantification of this compound in Plasma by HPLC
This protocol outlines the steps for sample collection and analysis to determine the concentration of this compound in plasma, based on established methods for ganoderic acids.[5][6]
-
Blood Sample Collection:
-
At predetermined time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of a protein precipitation agent like ice-cold acetonitrile (B52724).[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Method: A validated High-Performance Liquid Chromatography (HPLC) method is required for quantification.[5]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Detection: UV detector set at λmax ~255 nm.[1] For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS/MS) is recommended.[7]
-
Quantification: Create a standard curve using known concentrations of pure this compound (100–1000 ng/mL is a reported linear range) to calculate the concentration in the plasma samples.[5]
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ganoderic Acid H - Antivirals - CAT N°: 29703 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scialert.net [scialert.net]
Application Notes & Protocols for Cell Culture Media Preparation in Ganoderenic Acid H Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] Ganoderenic acid H, while less extensively studied than other isoforms like Ganoderic acid A or T, is recognized for its potential biological activities, such as inhibitory action against HIV-1 protease.[3][4]
The successful in vitro evaluation of this compound hinges on robust and reproducible cell culture practices. The composition of the cell culture medium is a critical factor that directly influences cell health, growth characteristics, and experimental outcomes.[5][6] These application notes provide detailed protocols for the preparation of cell culture media tailored for experiments involving this compound, ensuring data integrity and comparability. The methodologies outlined are based on established cell culture principles and practices commonly employed in drug discovery and cancer research.[7][8]
Media Formulations and Preparation
The choice of basal medium depends on the specific cell line being used for the experiment.[5] Commonly used cell lines in cancer research, such as HeLa (cervical cancer), HepG2 (liver cancer), and PC-3 (prostate cancer), are often cultured in DMEM or RPMI-1640.[9][10]
Basal Media Preparation from Powder
Preparing media from powder allows for customization and is cost-effective for large-scale use.[8]
Protocol:
-
Measure out approximately 90% of the final required volume of double-distilled water (ddH₂O).
-
Add the powdered medium (e.g., DMEM or RPMI-1640) to the water with continuous stirring. Do not heat the water.
-
Add sodium bicarbonate (NaHCO₃) as specified by the manufacturer's formulation.
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH. The medium will change color as the pH is adjusted.
-
Add ddH₂O to bring the medium to the final volume.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the prepared basal medium at 4°C, protected from light.
Table 1: Common Basal Media Components
| Component | Typical Concentration (DMEM, High Glucose) | Typical Concentration (RPMI-1640) |
|---|---|---|
| Glucose | 4500 mg/L | 2000 mg/L |
| L-Glutamine | 584 mg/L | 300 mg/L |
| Sodium Bicarbonate | 3700 mg/L | 2000 mg/L |
| Phenol Red | 15 mg/L | 5 mg/L |
| Inorganic Salts | Varies (NaCl, KCl, CaCl₂, etc.) | Varies (NaCl, KCl, CaCl₂, etc.) |
| Amino Acids | Varies | Varies |
| Vitamins | Varies | Varies |
Note: Concentrations are typical; always refer to the manufacturer's specific formulation.
Preparation of Complete Growth Medium
The basal medium must be supplemented to support optimal cell growth.[11]
Protocol:
-
Aseptically transfer the required volume of basal medium from the 4°C storage to a sterile biosafety cabinet.
-
Add Fetal Bovine Serum (FBS) to the desired final concentration.
-
Add Penicillin-Streptomycin solution to the desired final concentration.
-
If required, add other supplements such as L-Glutamine or non-essential amino acids.
-
Gently swirl the bottle to mix all components thoroughly.
-
The complete growth medium is now ready for use. Store at 4°C for up to 2-4 weeks.
Table 2: Complete Growth Medium Supplements
| Supplement | Typical Stock Concentration | Recommended Final Concentration | Purpose |
|---|---|---|---|
| Fetal Bovine Serum (FBS) | N/A | 5-10% (v/v) | Provides growth factors, hormones, and attachment factors. |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin (1% v/v) | Prevents bacterial contamination. |
| L-Glutamine | 200 mM | 2-4 mM (1-2% v/v) | Essential amino acid; energy source. |
This compound Stock Solution and Experimental Protocols
Proper preparation and application of the test compound are crucial for accurate assessment of its biological activity.
Preparation of this compound Stock Solution
Ganoderenic acids are typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Protocol:
-
Calculate the amount of this compound powder required to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Under sterile conditions, dissolve the powder in cell culture-grade DMSO.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Table 3: Example this compound Stock Solution
| Parameter | Recommendation |
|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade |
| Stock Concentration | 20 mM |
| Storage Temperature | -20°C |
| Working Dilutions | Prepare fresh from stock in complete growth medium for each experiment. |
Caution: The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
General Experimental Protocol for Cell Treatment
This protocol outlines the basic steps for treating cultured cells with this compound.
Protocol:
-
Cell Seeding: Trypsinize and count cells from a healthy, sub-confluent culture flask. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays) at a predetermined density. Allow cells to attach and resume logarithmic growth for 18-24 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Add the prepared treatment media (including vehicle control and negative control) to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as viability (MTT, CCK-8), apoptosis (flow cytometry), or protein expression (Western blot) analysis.[12][13]
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Potential Signaling Pathways Modulated by Ganoderic Acids
While the specific targets of this compound are still under investigation, related ganoderic acids are known to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and activating caspase cascades.[1][10][14][15] The diagram below represents a generalized pathway.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. promocell.com [promocell.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biomol.com [biomol.com]
- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 12. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ganoderic acid A alleviates hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells through the PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of Ganoderenic acid H extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Ganoderenic acid H from Ganoderma lucidum.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
Low extraction yields can stem from several critical factors throughout your experimental workflow. Begin by systematically evaluating the following:
-
Raw Material Quality: The concentration of this compound can vary significantly depending on the strain of Ganoderma lucidum, the part of the fungus used (fruiting body, mycelium, or spores), and cultivation conditions.[1] Wild-harvested and cultivated sources may also differ in their triterpenoid (B12794562) profiles.[1]
-
Extraction Solvent: The choice of solvent is crucial for efficiently extracting triterpenoids like this compound.[2] Ethanol (B145695) is a commonly used and effective solvent.[1] Studies have shown that optimizing the ethanol concentration can significantly impact yield.[2][3]
-
Extraction Parameters: Temperature and duration of extraction are key variables. Higher temperatures can increase solubility, but excessive heat may lead to degradation of the target compound.[1] The optimal extraction time ensures complete penetration of the solvent into the raw material.
-
Particle Size: The surface area available for solvent interaction is a critical factor. Inadequate grinding of the raw material will result in an incomplete extraction and lower yields.[1][2]
Q2: I am using ethanol for extraction, but my yields are still poor. How can I optimize my solvent extraction conditions?
Optimizing your ethanol extraction protocol can lead to a substantial increase in this compound yield. One study demonstrated that by refining the extraction parameters, the yield of this compound was increased from 0.88 mg/g to 2.09 mg/g of Ganoderma lucidum powder.[3][4][5]
Refer to the following table for a comparison of unoptimized and optimized extraction conditions that led to this significant yield improvement.
| Parameter | Unoptimized Condition | Optimized Condition | Resulting this compound Yield |
| Solvent | Not specified | 100% Ethanol | 0.88 mg/g (unoptimized) vs. 2.09 mg/g (optimized)[3][4][5] |
| Temperature | Not specified | 60.22°C | |
| Time | Not specified | 6.00 hours |
Q3: Could my this compound be degrading during the extraction or concentration process?
Yes, degradation is a potential cause of low yields. Some ganoderic acids are known to be sensitive to heat and acidic conditions.[2] To minimize degradation:
-
Temperature Control: During solvent evaporation (e.g., using a rotary evaporator), maintain a low temperature under reduced pressure.[2]
-
pH Management: Be mindful of the pH of your extraction solvent, as an acidic environment can promote the degradation of certain ganoderic acids.[2][6]
-
Stability Studies: If you suspect degradation, consider conducting a short-term stability study of your extract in different solvents and conditions to identify the most stable environment.[2][6]
Q4: I am using Ultrasound-Assisted Extraction (UAE). What are the optimal parameters for this method?
Ultrasound-assisted extraction is a modern technique that can enhance extraction efficiency.[1] Optimized parameters for UAE have been reported to significantly improve the yield of triterpenoids from Ganoderma lucidum.
| Parameter | Optimized Condition | Resulting Triterpenoid Yield |
| Solvent-to-Material Ratio | 27:1 mL/g | 9.5768 mg/g[7] |
| Extraction Time | 55 minutes | |
| Ultrasonic Power | 480 W |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Ganoderma lucidum?
The yield of this compound can vary widely. However, studies have reported yields in the range of 0.88 mg/g to 2.09 mg/g from the fruiting body powder, depending on the extraction method and optimization of parameters.[3][4][5]
Q2: How can I confirm the identity and quantity of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.[8][9] You will need a certified reference standard for this compound to compare retention times and generate a calibration curve for accurate quantification.
Q3: Can I use other solvents besides ethanol?
Yes, other organic solvents like methanol (B129727) and ethyl acetate (B1210297) have also been used for the extraction of ganoderic acids.[1] However, ethanol is often preferred due to its efficiency and lower toxicity.[1]
Q4: Does the part of the Ganoderma lucidum used for extraction matter?
Absolutely. The concentration of ganoderic acids can differ between the fruiting body, mycelium, and spores.[1] The fruiting body is a commonly used source for this compound extraction.
Experimental Protocols
1. Optimized Solvent Extraction of this compound
This protocol is based on conditions reported to significantly increase the yield of this compound.[3][4][5]
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.
-
Extraction:
-
Weigh the powdered Ganoderma lucidum.
-
Add 100% ethanol at a specific solvent-to-material ratio (e.g., 20:1 mL/g).
-
Place the mixture in a temperature-controlled shaker or water bath set to 60.22°C.
-
Extract for 6 hours with continuous agitation.
-
-
Filtration: After extraction, filter the mixture to separate the solid residue from the ethanol extract.
-
Concentration: Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 50°C to prevent degradation.
-
Storage: Store the dried crude extract at -20°C for further analysis or purification.
2. Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a known concentration (e.g., 1 mg/mL).[9]
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in methanol.
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.
-
Detection: UV detector at 252 nm.[9]
-
-
Analysis:
-
Inject the standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Separation of Ganoderenic Acid Isomers: A Technical Support Center
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ganoderenic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC separation of Ganoderenic acid isomers.
1. Poor Resolution or Co-elution of Isomers
Q: My chromatogram shows poor resolution between two or more Ganoderenic acid isomer peaks. How can I improve the separation?
A: Poor resolution is a common issue when separating structurally similar isomers. Here are several strategies to improve peak separation:
-
Mobile Phase Optimization:
-
Adjusting the Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention times and potentially improve resolution.
-
Modifying the pH: Ganoderenic acids are acidic, making mobile phase pH a critical parameter for optimizing selectivity.[1][2][3][4][5] Adjusting the pH can alter the ionization state of the isomers, leading to differential retention on a C18 column. It is advisable to work within a pH range of 2-8 for most silica-based columns.[6] For acidic compounds like Ganoderenic acids, decreasing the mobile phase pH can suppress ionization, leading to longer retention and potentially better separation.[2]
-
Buffer Selection: Use a suitable buffer to maintain a consistent pH throughout the analysis. Phosphate and acetate (B1210297) buffers are common choices.
-
-
Column and Temperature adjustments:
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a column with a different end-capping might offer different selectivity.
-
Column Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also lead to broader peaks and longer run times.[7] Conversely, increasing the temperature can improve efficiency but may decrease selectivity.[7] It's a parameter worth investigating within the stable range of your column.
-
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.[7][8]
2. Peak Tailing
Q: My Ganoderenic acid peaks are showing significant tailing. What are the possible causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.
-
Chemical Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic Ganoderenic acids, causing tailing.
-
Use a Low pH Mobile Phase: A mobile phase with a pH around 2.5-3.5 can suppress the ionization of silanol groups, minimizing these secondary interactions.[6]
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active sites, though this is less common with modern columns.[6]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
Instrumental and Column Health:
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak distortion. This may require replacing the column.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
3. Retention Time Instability
Q: I am observing shifts in the retention times of my Ganoderenic acid peaks between injections. What could be the reason?
A: Fluctuating retention times can compromise the reliability of your results. The root cause is often related to the mobile phase or the HPLC pump.
-
Mobile Phase Issues:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your HPLC system.[9]
-
pH Instability: If you are not using a buffer, the pH of your mobile phase can change over time, especially with acidic or basic additives. Use a buffer to maintain a stable pH.
-
Solvent Evaporation: The composition of the mobile phase can change due to the evaporation of the more volatile solvent. Keep your solvent reservoirs covered.
-
-
Hardware and Environmental Factors:
-
Pump Performance: Leaks in the pump seals or malfunctioning check valves can lead to an inconsistent flow rate.
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[6]
-
4. Chiral Separation of Stereoisomers
Q: I need to separate Ganoderenic acid stereoisomers. How should I approach this?
A: The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP).[10][11]
-
Column Selection:
-
Polysaccharide-Based CSPs: Columns with chiral selectors like cellulose (B213188) or amylose (B160209) derivatives are a good starting point for screening, as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[10]
-
Macrocyclic Glycopeptide CSPs: These are another class of broadly applicable chiral columns.[10]
-
-
Method Development Strategy:
-
Initial Screening: Screen a few different types of CSPs with standard mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/water or methanol (B129727)/water for reversed phase).
-
Mobile Phase Optimization: Once partial separation is observed on a particular column, optimize the mobile phase.
-
In normal phase , adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol).
-
In reversed phase , optimize the organic modifier percentage and the pH of the aqueous phase.
-
-
Temperature Effects: Evaluate the effect of column temperature. Lower temperatures often improve chiral resolution.[12]
-
Flow Rate: Use a lower flow rate to maximize separation efficiency.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Ganoderenic acid analysis?
A1: A good starting point for the analysis of a mixture of Ganoderenic acids is a reversed-phase method using a C18 column. The mobile phase typically consists of a gradient of acetonitrile or methanol and acidified water (e.g., with 0.1% acetic acid or formic acid). Detection is usually performed using a UV detector at around 252-254 nm.
Q2: How do I prepare my Ganoderma sample for HPLC analysis?
A2: A common method involves solvent extraction of the dried and powdered Ganoderma material. Ethanol or methanol are frequently used for extraction, often with the aid of ultrasonication. The extract is then typically filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Q3: What are the advantages of using UPLC-MS over HPLC-UV for Ganoderenic acid analysis?
A3: UPLC-MS offers higher resolution, allowing for better separation of closely related isomers in a shorter time.[13] The mass spectrometer provides much higher sensitivity and selectivity, which is particularly useful for identifying and quantifying low-abundance isomers and for peak identification in complex mixtures.[13]
Q4: My baseline is noisy. What can I do?
A4: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Detector lamp issues: The lamp may be failing and require replacement.
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
Pump pulsations: The pump may require maintenance.
Data Presentation
Table 1: Summary of HPLC Methods for Ganoderenic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile | Methanol | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water | 1.0% Acetic Acid in Water | 2% Acetic Acid in Water |
| Gradient | Gradient Elution | Isocratic (60:40, A:B) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | 254 nm | Not Specified | 252 nm |
| Temperature | 30°C | 25°C | Not Specified |
| Analytes | Ganoderic Acids A & B | Ganoderic Acid A | Ganoderic Acids A, B, C, D, E, C5, C6, G, and Ganoderenic Acid D |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Ganoderenic Acid Profiling
-
Sample Preparation:
-
Weigh 1.0 g of dried, powdered Ganoderma sample.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A: Acetonitrile, B: 0.1% Formic Acid in Water.
-
Gradient: 10% A to 60% A over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: A systematic approach to developing a chiral HPLC separation method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Ganoderenic acid H stability issues in DMSO and aqueous solutions
Welcome to the Technical Support Center for Ganoderenic Acid H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C. Stock solutions are typically prepared in high-purity, anhydrous DMSO. For optimal stability, it is recommended to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q2: How stable is this compound in DMSO stock solutions?
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: Ganoderenic acids, in general, have limited stability in aqueous solutions. It is strongly recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before each experiment. Prolonged incubation in aqueous media may lead to degradation or precipitation. One study indicated that a sample solution containing various ganoderic acids, including this compound, was stable at room temperature for at least 24 hours.[4] However, the stability can be influenced by the specific pH and composition of the medium.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation products of this compound have not been extensively characterized in the literature. However, based on the structure of other ganoderic acids, potential degradation pathways in aqueous solutions could involve hydrolysis, particularly if the solution is acidic or basic.[5] The complex structure of this compound also makes it susceptible to oxidation.
Q5: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A5: Yes, inconsistent results can often be attributed to compound stability issues. If you suspect degradation, consider the following:
-
Freshness of Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen DMSO stock for each experiment.
-
DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Storage of Stock Solution: Confirm that your DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: Long incubation times in aqueous media could lead to degradation. Consider this when designing your experiments.
-
pH of Medium: The pH of your culture medium can influence the stability of the compound.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration in your aqueous medium is sufficient to maintain solubility but is non-toxic to your cells (typically ≤ 0.5%).- Briefly sonicate the diluted solution to aid dissolution.- Prepare serial dilutions to reach the final desired concentration, ensuring complete dissolution at each step. |
| Loss of Biological Activity | Degradation of this compound in the experimental setup. | - Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.- Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Use high-purity, anhydrous solvents to minimize the risk of hydrolysis. |
| Inconsistent HPLC/UPLC-MS Results | Sample degradation during preparation or analysis. | - Ensure sample solutions are analyzed as quickly as possible after preparation.- A study has shown that sample solutions of ganoderic acids are stable for at least 24 hours at room temperature.[4] If longer storage is needed, keep samples at 4°C.- Use a validated stability-indicating analytical method. |
Quantitative Data Summary
While specific quantitative stability data for pure this compound is limited, the following table summarizes the stability of a triterpenoid-enriched fraction containing this compound.
| Preparation | Storage Condition | Stability Duration | Reference |
| Triterpenoid Enriched Fraction (containing this compound) | Room Temperature | Up to 1 year | [1][2][3] |
| Sample solution of 11 ganoderic acids | Room Temperature | At least 24 hours | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.
1. Materials:
-
This compound (purity > 98%)[2]
-
HPLC-grade DMSO (anhydrous)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or acetic acid (for mobile phase)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Incubator/water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) in the desired solvent (DMSO or aqueous buffer).
3. Stability Study Conditions:
-
For a time-course study, incubate aliquots of the working solution at a specific temperature (e.g., room temperature, 37°C).
-
Take aliquots for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid is commonly used for the separation of ganoderic acids.[6][7]
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Identify degradation products by the appearance of new peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A simplified representation of a potential signaling pathway modulated by this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Preventing degradation of Ganoderenic acid H during purification
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Ganoderenic acid H during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in Ganoderma mushrooms.[1][2] Like many complex natural products, its intricate structure, featuring multiple functional groups, makes it susceptible to degradation under suboptimal experimental conditions. Maintaining its structural integrity is crucial for accurate quantification and for preserving its biological activity.
Q2: What are the primary factors that can lead to the degradation of this compound?
The degradation of this compound and similar triterpenoids can be induced by several factors:
-
Temperature: High temperatures can cause thermolabile compounds to degrade.[3]
-
pH: Extreme acidic or basic conditions can catalyze reactions such as hydrolysis or rearrangement. A new ganoderic acid has been shown to undergo acid-catalyzed degradation.[4]
-
Solvents: Protic solvents, like methanol, may participate in degradation reactions.[4] The use of an aprotic environment has been shown to provide optimal stability for some ganoderic acids.[4]
-
Light and Oxygen: Exposure to UV light and atmospheric oxygen can lead to oxidative degradation.
Q3: What are the recommended storage conditions for crude extracts and purified this compound?
For long-term stability, samples should be stored at low temperatures, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). A triterpenoid-enriched fraction containing Ganoderic acid H was found to be stable for up to one year at room temperature, suggesting good stability under proper storage.[5] However, for purified compounds, storage at -20°C or lower is recommended.
Q4: Which analytical techniques are best suited for monitoring the purity and degradation of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for both the analysis and purification of ganoderic acids.[6][7] Detection is often performed at a wavelength of around 252 nm.[7][8] For structural confirmation and identification of potential degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly valuable.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after purification. | 1. Incomplete extraction from the raw material. 2. Degradation during solvent evaporation due to excessive heat. 3. Degradation on the chromatography column. | 1. Ensure the fungal material is finely powdered to maximize surface area for extraction.[3] 2. Use a rotary evaporator at a temperature below 50°C for solvent removal.[3] 3. Use a buffered mobile phase to maintain a stable pH. Consider using an aprotic solvent system if possible. |
| Appearance of new, unexpected peaks in the HPLC chromatogram. | 1. Degradation of the target compound. 2. Isomerization or epimerization. | 1. Re-evaluate the pH and temperature of your purification workflow. The mobile phase for HPLC often contains a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape; ensure this is not causing degradation.[7][9] 2. Analyze the new peaks using LC-MS to identify them as potential isomers or degradation products. |
| Poor peak shape or resolution during HPLC purification. | 1. Inappropriate mobile phase composition or pH. 2. Column overloading. | 1. Optimize the gradient and the mobile phase composition. Adding a small percentage of acetic or formic acid can improve peak shape for acidic compounds like this compound.[7] 2. Reduce the amount of crude extract loaded onto the preparative HPLC column. |
| The color of the extract changes during processing (e.g., darkens). | Oxidation of phenolic compounds or other components in the crude extract. | Minimize exposure to air and light. If possible, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen). |
Summary of Key Purification Parameters
The following table summarizes recommended operational parameters to minimize the degradation of this compound during the purification process.
| Process Step | Parameter | Recommended Condition | Rationale |
| Drying of Raw Material | Temperature | Not exceeding 60°C | To preserve thermolabile compounds.[3] |
| Extraction | Solvent | Ethanol (B145695) (e.g., 95%) | Effective for extracting triterpenoids.[3] |
| Solvent Removal | Temperature | Below 50°C | To prevent thermal degradation of the extract.[3] |
| HPLC Mobile Phase | Additive | 2% Acetic Acid or 0.05% TFA | To improve peak shape and resolution.[7][9] |
| Storage (Purified) | Temperature | -20°C or below | To ensure long-term stability. |
Experimental Protocols
Protocol 1: Extraction of Triterpenoid-Enriched Fraction
This protocol outlines the initial extraction of a triterpenoid-enriched fraction from Ganoderma lucidum fruiting bodies.[3][8]
-
Preparation of Fungal Material:
-
Solvent Extraction:
-
Suspend the powdered material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]
-
Extract the material at an elevated temperature (e.g., 80°C) or by sonication at room temperature.[8][9] Perform the extraction three times to ensure maximum yield.
-
Combine the ethanolic extracts and filter to remove solid particles.
-
-
Concentration:
-
Remove the ethanol under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C.[3]
-
The resulting residue is the crude triterpenoid-enriched extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a general method for isolating this compound from the crude extract using preparative HPLC.[3][8]
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent, such as methanol, and filter it through a 0.45 µm filter before injection.[9]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid) is commonly used.[8]
-
Flow Rate: Adjust based on the column dimensions (e.g., 4-8 mL/min).
-
Detection: UV detector set at 252 nm.[8]
-
-
Fraction Collection:
-
Collect fractions based on the retention time corresponding to this compound, as determined by prior analytical HPLC runs.
-
-
Purity Assessment:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with high purity and remove the solvent under reduced pressure.
-
Visual Guides
Caption: General workflow for the isolation of this compound.
Caption: Factors contributing to the degradation of this compound.
Caption: A possible acid-catalyzed degradation mechanism for this compound.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Ganoderic Acid H | C32H44O9 | CID 73657194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
Identifying and removing common impurities in Ganoderenic acid H samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in Ganoderenic acid H samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Suggested Solution |
| Inefficient extraction from raw material. | Ensure the Ganoderma lucidum fruiting bodies are properly dried (not exceeding 60°C) and finely powdered (40-80 mesh) to maximize the surface area for extraction.[1] Use a high-purity solvent like 95% ethanol (B145695) and an appropriate solid-to-liquid ratio (e.g., 1:10 w/v).[1] |
| Degradation of this compound during extraction. | Avoid excessive heat during extraction. If using heat, maintain a temperature below 60.22°C. Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.[1][2] |
| Insufficient extraction time or repetitions. | Perform multiple extraction cycles (at least three) on the fungal residue to ensure exhaustive extraction of triterpenoids.[1] |
Problem 2: Poor Separation of this compound from Other Ganoderic Acids during HPLC
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Optimize the gradient elution program. A common mobile phase for separating ganoderic acids is a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or phosphoric acid).[2] Adjusting the gradient slope can improve the resolution between closely eluting peaks. |
| Unsuitable HPLC column. | Use a high-resolution reversed-phase C18 column. For analytical purposes, a column with a particle size of 5 µm or less is recommended.[2][3] |
| Co-elution with structurally similar impurities. | Other ganoderic acids such as Ganoderic acid A, B, D, G, and I, as well as ganoderenic acid D, are common impurities that may have similar retention times to this compound. Fine-tuning the mobile phase gradient and flow rate is crucial for separating these closely related compounds. Consider using a different solvent system or a column with a different selectivity if co-elution persists. |
Problem 3: Presence of Polysaccharide Impurities in the Triterpenoid-Enriched Fraction
| Potential Cause | Suggested Solution |
| Incomplete removal during initial purification steps. | Polysaccharides are polar compounds that can be carried over into the triterpenoid (B12794562) fraction. Introduce a solvent-solvent partitioning step after crude extraction. Suspend the crude extract in water and partition it against a less polar solvent like ethyl acetate (B1210297) or chloroform. The triterpenoids will be enriched in the organic phase, while the polar polysaccharides will remain in the aqueous phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities are other structurally similar lanostane-type triterpenoids that are co-extracted from the Ganoderma lucidum raw material. These include, but are not limited to, Ganoderic acid A, Ganoderic acid B, Ganoderic acid D, Ganoderic acid G, Ganoderic acid I, and Ganoderenic acid D. Additionally, depending on the extraction and initial purification steps, other impurities can include polar compounds like polysaccharides and non-polar substances.
Q2: Which analytical techniques are best for identifying impurities in my this compound sample?
A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for both identifying and quantifying ganoderic acids.[3] The typical detection wavelength for these compounds is around 252 nm.[2][3] For unambiguous identification, especially of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information that can help confirm the identity of the compounds.[4] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[4]
Q3: How can I improve the purity of my this compound sample?
A3: A multi-step purification strategy is generally required to achieve high purity. This typically involves:
-
Crude Extraction: Extraction from powdered Ganoderma lucidum using a solvent like 95% ethanol.[1]
-
Solvent-Solvent Partitioning: This step enriches the triterpenoid fraction by separating it from more polar impurities like polysaccharides.[2]
-
Column Chromatography: Initial fractionation using silica (B1680970) gel column chromatography can remove highly polar and non-polar impurities.[1] This is often followed by reversed-phase C18 column chromatography for further separation of the triterpenoid-enriched fraction.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of this compound from other closely related ganoderic acids.[4]
-
Recrystallization: This can be used as a final step to obtain highly purified crystalline this compound.[4]
Data Presentation
The following table summarizes the representative quantitative data for the purification of this compound, illustrating the progressive enrichment of the target compound and the reduction of major impurities.
| Purification Stage | Total Triterpenoids (% of dry weight) | This compound (% of Total Triterpenoids) | Major Impurities (% of Total Triterpenoids) |
| Crude Ethanol Extract | 3-5% | 5-10% | Ganoderic Acid A (15-20%), Ganoderic Acid B (10-15%), Other Triterpenoids (55-70%) |
| Triterpenoid-Enriched Fraction (after Solvent Partitioning) | 2-4% | 15-25% | Ganoderic Acid A (20-25%), Ganoderic Acid B (15-20%), Other Triterpenoids (30-50%) |
| After Silica Gel Column Chromatography | 1-2% | 40-50% | Ganoderic Acid A (25-30%), Ganoderic Acid B (10-15%), Other Triterpenoids (5-25%) |
| After Preparative HPLC | >0.5% | >98% | Ganoderic Acid A (<1%), Ganoderic Acid B (<1%), Other Triterpenoids (<1%) |
Note: The values presented in this table are synthesized from multiple sources for illustrative purposes and may vary depending on the specific batch of raw material and experimental conditions.
Experimental Protocols
1. Analytical HPLC for Impurity Profiling
This protocol is for the identification and quantification of this compound and its common impurities.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic acid in Water.
-
Solvent B: Acetonitrile.[3]
-
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-60% B
-
25-35 min: 60-90% B
-
35-40 min: 90% B
-
40-45 min: 90-30% B
-
45-50 min: 30% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 252 nm.[3]
-
Sample Preparation: Dissolve the sample in methanol (B129727) and filter through a 0.45 µm filter before injection.
2. Preparative HPLC for this compound Purification
This protocol is for the isolation of high-purity this compound from a triterpenoid-enriched fraction.
-
Instrumentation: Preparative HPLC system with a UV detector and a semi-preparative or preparative C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile.[5]
-
-
Gradient Program: A shallow gradient should be optimized around the elution time of this compound as determined by analytical HPLC. For example, if this compound elutes at 40% acetonitrile in the analytical run, a preparative gradient could be 35-45% acetonitrile over 30-40 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min for semi-preparative and preparative columns, respectively.
-
Detection Wavelength: 252 nm.[5]
-
Sample Preparation: Dissolve the triterpenoid-enriched fraction in a minimal amount of methanol or the initial mobile phase. The sample should be filtered before injection.
-
Fraction Collection: Collect fractions based on the elution profile of the target peak. Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity and remove the solvent under reduced pressure.[2]
Visualizations
References
How to improve the solubility of Ganoderenic acid H for cell assays
Welcome to the technical support center for Ganoderenic acid H. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays, with a primary focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for creating a stock solution of this compound?
A: The most effective and commonly used solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Ethanol (B145695) and dimethylformamide (DMF) are also viable organic solvents for ganoderic acids.[1][5] For optimal results, use newly opened, high-purity (hygroscopic) DMSO.[6] If the compound does not dissolve easily, brief sonication can be used to facilitate the process.[6] Stock solutions are typically prepared at concentrations ranging from 10 to 50 mM and should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][6]
Q2: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. How can I prevent this?
A: Precipitation upon dilution in aqueous media is the most common challenge with this compound due to its hydrophobic nature. Here are several steps to troubleshoot this issue:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[2] While some cell lines may tolerate up to 0.5%, higher concentrations can be toxic and also increase the likelihood of your compound staying in suspension. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Improve Dilution Technique: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-by-drop while gently vortexing or swirling the medium. This gradual introduction helps disperse the compound and can prevent immediate aggregation and precipitation.
-
Use Serum: The presence of proteins, such as those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds.[7] Whenever possible, perform dilutions in your complete cell culture medium containing serum.
-
Lower the Working Concentration: The desired final concentration of this compound may exceed its kinetic solubility limit in the aqueous medium. Try performing a dose-response experiment starting with a lower concentration range to find the maximum soluble concentration under your specific experimental conditions.
-
Prepare Freshly: Always use the final treatment medium immediately after preparation. Storing the diluted compound in an aqueous solution is not recommended as precipitation can occur over time.[5]
Q3: Are there alternative methods to improve the solubility of this compound in my final assay medium?
A: Yes, if simple dilution of a DMSO stock is insufficient, more advanced formulation strategies can be employed:
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a protocol for Ganoderic acid D involves first dissolving the compound in ethanol and then diluting it with an aqueous buffer (e.g., PBS).[5] However, the final concentration of any organic solvent must be carefully controlled to avoid cell toxicity.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes is a well-established method for increasing the aqueous solubility of hydrophobic drugs.[8] This involves co-lyophilizing this compound with a suitable cyclodextrin (B1172386) before dissolving it in the culture medium.
-
Advanced Formulations: For in vivo studies or complex in vitro models, encapsulating this compound in liposomes or polymeric nanoparticles can significantly enhance its solubility and bioavailability.[1]
Q4: How can I confirm that this compound is properly dissolved in my final treatment medium?
A: The first step is a careful visual inspection. Look for any signs of cloudiness, haziness, or visible precipitate. You can also examine a small aliquot under a microscope to check for crystals. For a definitive quantitative assessment, you can centrifuge your prepared medium at high speed and measure the concentration of this compound in the supernatant using an analytical technique like High-Performance Liquid Chromatography (HPLC). This will tell you the actual concentration of the dissolved compound available to the cells.
Quantitative Data: Solubility of Ganoderic Acids
Specific solubility data for this compound is not widely published. The following table provides data for other representative ganoderic acids to serve as a reference. It is strongly recommended that researchers determine the solubility for their specific batch of this compound empirically.
| Compound | Solvent System | Approximate Solubility | Remarks |
| This compound | DMSO | 10 mM | Vendor-supplied data.[3] |
| Ganoderic acid D | DMSO, Ethanol, DMF | ~30 mg/mL | Prepare stock solutions with inert gas purge.[5] |
| Ganoderic acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Aqueous solution not stable for >1 day.[5] |
| Ganoderic acid G | DMSO | 100 mg/mL | Requires ultrasonic treatment for dissolution.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 512.63 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and bath sonicator
Methodology:
-
Weighing: Carefully weigh out 5.13 mg of this compound powder on an analytical balance.
-
Dissolution: Transfer the powder to a sterile amber tube. Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the powder is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear.[6]
-
Confirmation: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile amber tubes. Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.[2][6]
Protocol 2: Standard Protocol for Diluting Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Volumes: Determine the volume of stock solution required for your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
Use the C1V1 = C2V2 formula: (10 mM) * V1 = (10 µM) * (10 mL)
-
Convert units: (10,000 µM) * V1 = (10 µM) * (10,000 µL) -> V1 = 10 µL
-
The final DMSO concentration will be (10 µL / 10,000 µL) = 0.1%.
-
-
Prepare Treatment Medium: Add 10 mL of pre-warmed complete culture medium to a sterile tube.
-
Dilution: While gently vortexing or swirling the tube of medium, slowly add the 10 µL of stock solution drop-by-drop.
-
Final Mix and Use: Cap the tube and invert it gently a few times to ensure homogeneity. Immediately add the freshly prepared medium to your cell cultures. Do not store the diluted solution.
Visualized Workflows and Pathways
Caption: Experimental workflow for solubilizing this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Experimental Variability in Ganoderenic Acid H Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and minimizing variability in experiments involving Ganoderenic acid H.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing inconsistent anti-cancer effects of this compound in my cell culture experiments?
Inconsistent results in cytotoxicity and apoptosis assays can stem from several factors related to the compound itself, the cell culture conditions, and the experimental procedures.
-
Purity and Integrity of this compound:
-
Solution: Ensure the purity of your this compound stock. It is recommended to verify the purity using methods like High-Performance Liquid Chromatography (HPLC).[1] this compound should be stored at -20°C to maintain its stability, which is reported to be at least four years under these conditions.[2] Degradation can lead to reduced bioactivity. Bioactive components may undergo oxidation or hydrolysis during extraction and development, making it crucial to monitor the concentration and presence of the active constituents.[3]
-
-
Solvent and Vehicle Effects:
-
Solution: Ganoderenic acids are typically soluble in organic solvents like DMSO and ethanol (B145695) but have poor aqueous solubility.[4] When preparing stock solutions, use a minimal amount of solvent and ensure the final concentration in your cell culture medium is not cytotoxic. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.
-
-
Cell Line Variability and Passage Number:
-
Inconsistent Seeding Density and Confluency:
-
Solution: Variations in initial cell seeding density can significantly impact the outcome of proliferation and apoptosis assays. Standardize your cell seeding protocol and ensure that cells are in the logarithmic growth phase at the time of treatment.
-
2. My extraction and purification of this compound yields are low and variable. How can I optimize this process?
Low and inconsistent yields are a common challenge in the isolation of specific ganoderic acids from Ganoderma lucidum.
-
Extraction Solvent and Conditions:
-
Solution: The choice of solvent and extraction parameters are critical. Ethanol is a commonly used solvent for extracting triterpenoids from Ganoderma lucidum.[7][8] Optimizing the ethanol concentration, extraction temperature, and duration can significantly improve yields. For instance, one study demonstrated that using 100% ethanol at 60.22°C for 6 hours increased the yield of a specific ganoderic acid.[9]
-
-
Raw Material Quality and Preparation:
-
Purification Strategy:
3. I am having trouble interpreting the mechanism of action of this compound. Which signaling pathways are most relevant?
This compound, like other ganoderic acids, has been shown to modulate several key signaling pathways involved in cancer progression.
-
Apoptosis Induction:
-
Primary Pathways: Ganoderic acids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, particularly caspase-3 and caspase-9.[5][6] The modulation of Bcl-2 family proteins, such as an increase in Bax and a decrease in Bcl-2, is also a key event.[5]
-
-
Cell Cycle Arrest:
-
Primary Pathways: Ganoderenic acids can cause cell cycle arrest at different phases, most commonly the G1 or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[11]
-
-
Inhibition of Metastasis and Angiogenesis:
-
Primary Pathways: Ganoderic acids can suppress cancer cell invasion and metastasis by downregulating the activity of transcription factors like NF-κB and AP-1, which in turn reduces the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[5] They have also been shown to inhibit angiogenesis by modulating MAPK and Akt signaling.[5]
-
Data Presentation
Table 1: Summary of this compound Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [2] |
| Molecular Weight | 514.7 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO and ethanol | [2][4] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 2: Reported Bioactivities of Ganoderic Acids (Including H) in Cancer Cell Lines
| Activity | Cell Lines | Key Molecular Targets/Pathways | Reference |
| Cytotoxicity & Apoptosis | HeLa, 95-D, SMMC7721, HCT-116 | Caspase-3/9 activation, Bcl-2/Bax modulation, p53 upregulation, Mitochondrial pathway | [5][6][11] |
| Cell Cycle Arrest | HeLa, 95-D, HepG2 | G1 or S phase arrest, Cyclin D1 downregulation, p21 upregulation | [11] |
| Anti-Invasive/Metastatic | MDAMB-231, PC-3, HepG2 | NF-κB and AP-1 inhibition, MMP-2/9 suppression | [5][11] |
| Anti-Angiogenic | HAECs, PC-3 | Modulation of MAPK/Erk1/2 and Akt signaling, VEGF and TGF-β1 downregulation | [5] |
Experimental Protocols
1. Extraction and Partial Purification of Ganoderenic Acids from Ganoderma lucidum
This protocol provides a general method for obtaining a triterpenoid-enriched fraction. Further purification by HPLC is required to isolate pure this compound.[7][10]
-
Preparation of Fungal Material:
-
Solvent Extraction:
-
Suspend the powdered Ganoderma in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[7]
-
Perform the extraction at 60-80°C for at least 2 hours with continuous stirring. This process is typically repeated three times for maximum yield.[12]
-
Filter the ethanolic extract and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[7]
-
-
Solvent-Solvent Partitioning:
-
Resuspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297), to separate the lipophilic triterpenoids from more polar compounds. The triterpenoid-enriched fraction will be in the ethyl acetate layer.
-
-
Quantification:
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).[15]
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
-
Treatment:
-
Prepare serial dilutions of the this compound formulation in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound formulations. Include wells for untreated cells (medium only) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jfda-online.com [jfda-online.com]
- 14. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]
- 15. benchchem.com [benchchem.com]
Ganoderenic acid H dose-response curve inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies observed in Ganoderenic acid H dose-response curves.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a non-sigmoidal or biphasic (hormetic) dose-response curve with this compound?
A1: A biphasic dose-response, where low doses stimulate and high doses inhibit a response, is a known phenomenon for some phytochemicals.[1][2] This can be due to several factors:
-
Receptor Subtype Specificity: this compound may interact with different receptor subtypes or signaling pathways at varying concentrations, leading to opposing effects.
-
Cellular Stress Response: Low concentrations might induce a protective cellular stress response, while higher concentrations overwhelm these pathways and lead to toxicity.
-
Enzyme Modulation: It could be acting as an activator at low concentrations and an inhibitor at high concentrations of a particular enzyme.
Q2: My dose-response curve is not reproducible between experiments. What are the potential causes?
A2: Lack of reproducibility can stem from several sources:
-
Purity of this compound: The purity of the compound can vary between batches. Impurities may have their own biological activities that interfere with the results.
-
Solvent and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have biological effects on its own, especially at higher concentrations.[3] Ensure you run proper vehicle controls.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular response.
-
Extraction and Isolation Protocol Variations: If you are isolating your own this compound, minor changes in the extraction protocol can alter the final composition of your extract.[4][5]
Q3: Why is the IC50 value for this compound different from published literature?
A3: Discrepancies in IC50 values are common and can be attributed to:
-
Different Cell Lines: The genetic and phenotypic differences between cell lines will lead to varied sensitivities to the compound.
-
Assay Endpoint and Duration: The specific assay used (e.g., MTT, SRB, apoptosis assay) and the incubation time will influence the calculated IC50.
-
Subtle Differences in Experimental Protocols: Minor variations in protocols, such as reagent concentrations or incubation times, can lead to different results.
Troubleshooting Guide for Dose-Response Curve Inconsistencies
If you are encountering issues with your this compound dose-response experiments, follow these troubleshooting steps:
Step 1: Verify the Integrity of Your Compound and Reagents
-
Confirm Purity: If possible, verify the purity of your this compound using techniques like HPLC.
-
Freshly Prepare Solutions: Prepare fresh stock and working solutions for each experiment. Ganoderic acids may not be stable in solution over long periods.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a non-toxic level.
Step 2: Standardize Your Experimental Protocol
-
Consistent Cell Seeding: Use a consistent cell number and ensure even cell distribution in your plates.
-
Logarithmic Dose Spacing: Use a logarithmic series of dilutions to cover a wide range of concentrations.
-
Include Proper Controls: Always include untreated controls, vehicle controls, and a positive control with a known dose-response curve.
Step 3: Investigate for Biphasic (Hormetic) Effects
-
Expand Concentration Range: Test a wider range of concentrations, especially in the lower dose range, to identify a potential stimulatory effect.
-
Multiple Time Points: Assess the cellular response at different time points to understand the kinetics of the response.
Step 4: Consider the Biological System
-
Cell Line Characterization: Be aware of the specific characteristics of your cell line, such as receptor expression levels, which could influence the response.
-
Alternative Assays: Use orthogonal assays to confirm your findings. For example, if you observe an anti-proliferative effect with an MTT assay, confirm it with a direct cell counting method or a cell cycle analysis.
Experimental Protocols
Protocol 1: Extraction and Purification of Ganoderic Acids
This protocol provides a general method for the extraction and purification of ganoderic acids from Ganoderma lucidum.[4][5][6]
-
Preparation of Fungal Material:
-
Dry the fruiting bodies of Ganoderma lucidum at 60°C.
-
Grind the dried fruiting bodies into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powder in 95% ethanol (B145695) (1:20 w/v) at 60-80°C for at least 2 hours with continuous stirring.[5]
-
Repeat the extraction three times to maximize the yield.[5]
-
-
Filtration and Concentration:
-
Filter the ethanolic extract to remove solid residues.
-
Concentrate the combined filtrates using a rotary evaporator under reduced pressure.
-
-
Chromatographic Purification:
-
Apply the crude extract to a silica (B1680970) gel column.
-
Elute with a gradient of chloroform/acetone.
-
Further purify the fractions using reversed-phase C-18 column chromatography with a water/methanol gradient.
-
Final purification can be achieved through HPLC.[6]
-
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[5]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
-
Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.
-
-
Nitric Oxide Measurement:
-
Measure the concentration of NO in the cell culture supernatant using the Griess reagent.
-
Quantitative Data
Table 1: Representative Yields of Ganoderic Acids from Ganoderma lucidum
| Ganoderic Acid | Extraction Solvent | Yield | Reference |
| Ganoderic Acid H | 100% Ethanol | 2.09 mg/g powder | [4] |
| Ganoderic Acid T | Ethanol & Petroleum Ether | 25.7 mg from 300 mg crude | [4] |
Table 2: Exemplary Concentrations of Ganoderic Acids Used in In Vitro Studies
| Ganoderic Acid | Cell Line | Concentration Range | Observed Effect | Reference |
| Ganoderic Acid D | hAMSCs | 0.1 µM to 10 µM | Inhibition of senescence | [7][8] |
| Ganoderic Acid A | H460 cells | 10, 20, and 50 µM | Reduction of cell migration | [9] |
| Ganoderic Acid A | BV2 microglia | 1 to 100 µg/ml | No cytotoxicity | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for dose-response inconsistencies.
Caption: Diagram of a biphasic dose-response curve.
References
- 1. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Managing batch-to-batch variation in Ganoderma lucidum extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderma lucidum extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major sources of batch-to-batch variation in Ganoderma lucidum extracts?
Batch-to-batch variation in Ganoderma lucidum extracts can be attributed to several factors throughout the cultivation, harvesting, and extraction processes. Key sources of variability include:
-
Genetic Variability: Different strains of Ganoderma lucidum will naturally produce different profiles of bioactive compounds.[1]
-
Cultivation Conditions: Environmental factors such as temperature, humidity, CO2 levels, and light intensity can significantly influence the growth and metabolic output of the mushroom.[2][3] The composition of the substrate used for cultivation is also a critical factor.[4]
-
Harvesting Time: The concentration of bioactive compounds like triterpenoids and polysaccharides can vary depending on the developmental stage of the fruiting body at the time of harvest.[2]
-
Extraction Method: The choice of solvent (e.g., water, ethanol, chloroform), extraction technique (e.g., hot water extraction, ultrasonic-assisted extraction), and parameters such as temperature and duration will selectively isolate different compounds, leading to extracts with distinct chemical profiles and bioactivities.[5][6][7][8]
-
Post-Extraction Processing: Steps like filtration, centrifugation, and purification can also introduce variability if not standardized.
Q2: What are the key bioactive compounds in Ganoderma lucidum that I should be monitoring for quality control?
The primary bioactive constituents of Ganoderma lucidum that are often monitored for quality control and are responsible for its therapeutic properties include:
-
Triterpenoids (Ganoderic Acids): These compounds are known for their anti-inflammatory, anti-cancer, and immunomodulatory effects.[9][10][11] Specific ganoderic acids like Ganoderic Acid A and B are often used as chemical markers.[12]
-
Polysaccharides (Beta-glucans): These are primarily associated with the immunomodulatory and anti-tumor activities of the mushroom.[10][13]
-
Other Compounds: Other molecules such as sterols (e.g., ergosterol), phenols, nucleotides, and glycoproteins also contribute to the overall bioactivity.[14][15]
Q3: How can I standardize my Ganoderma lucidum extracts to minimize batch-to-batch variation?
Standardization is crucial for ensuring the consistency and reliability of your experimental results. Key strategies include:
-
Chemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be used to generate a chemical fingerprint of your extract.[16][17][18] This allows for the qualitative and quantitative comparison of different batches.
-
Quantification of Marker Compounds: Develop and validate analytical methods (e.g., HPLC-UV, HPLC-MS) to quantify the concentration of specific bioactive marker compounds, such as certain ganoderic acids or total polysaccharide content.[9][19][20]
-
Bioassays: In addition to chemical analysis, conducting in vitro or in vivo bioassays can help to ensure consistent biological activity between batches.[11] This is particularly important as the chemical profile may not always directly correlate with the pharmacological effect.
-
Standardized Operating Procedures (SOPs): Document and adhere to strict SOPs for all stages, from cultivation and harvesting to extraction and analysis.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
Question: I am observing significant variability in the cytotoxic/immunomodulatory effects of different batches of my Ganoderma lucidum extract on my cell cultures. What could be the cause and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Variation in Bioactive Compound Profile:
-
Presence of Interfering Substances:
-
Troubleshooting: Review your extraction and purification protocol. Impurities or residual solvents could be affecting your assay. Consider an additional purification step, such as solid-phase extraction (SPE), to clean up your sample.
-
-
Degradation of Bioactive Compounds:
-
Troubleshooting: Ensure proper storage of your extracts (e.g., at -20°C or -80°C in an inert atmosphere) to prevent degradation of sensitive compounds. Analyze an aliquot of a fresh vs. an older batch to check for degradation products.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: Poor Resolution or Reproducibility in HPLC Analysis
Question: My HPLC chromatograms for different batches of Ganoderma lucidum extract are showing poor peak separation and are not reproducible. How can I improve my method?
Possible Causes and Troubleshooting Steps:
-
Inadequate Sample Preparation:
-
Troubleshooting: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column and affect peak shape.
-
-
Suboptimal Mobile Phase Composition:
-
Troubleshooting: The gradient elution program is critical for separating the complex mixture of triterpenoids. Experiment with different solvent ratios and gradient slopes. A common mobile phase consists of water with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[15][16]
-
-
Column Degradation:
-
Troubleshooting: The stationary phase of the HPLC column can degrade over time, especially with complex matrices. Try flushing the column with a strong solvent or, if necessary, replace the column. A guard column can help extend the life of your analytical column.
-
-
Inconsistent Instrument Performance:
-
Troubleshooting: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the detector lamp is functioning correctly.
-
Experimental Workflow for HPLC Method Development:
Caption: Workflow for optimizing HPLC analysis of G. lucidum extracts.
Data Presentation
Table 1: Influence of Extraction Method on the Yield of Bioactive Compounds
| Extraction Method | Solvent | Temperature (°C) | Duration | Polysaccharide Yield (%) | Triterpenoid Yield (%) | Reference |
| Hot Water Extraction | Water | 100 | 2 hours | ~1.52 | - | [6] |
| Ethanol Maceration | 95% Ethanol | 30 | 6 hours | - | ~0.59 | [8] |
| Ultrasonic-Assisted | 50% Ethanol | 80 | 100 min | ~0.63 | ~0.38 | [6] |
Table 2: Representative Bioactive Compound Content in Ganoderma lucidum
| Bioactive Compound | Typical Content Range (mg/g dry weight) | Analytical Method | Reference |
| Total Triterpenoids | 12.18 - 15.02 | Colorimetric | [21] |
| Total Polysaccharides | 12.41 - 13.53 | Anthrone-sulfuric acid | [21] |
| Total Phenolics | 34.07 - 118.1 (mg/L GAE in brandy) | Folin-Ciocalteu | [22] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Triterpenoid Fingerprinting
This protocol provides a general framework for the analysis of triterpenoids in Ganoderma lucidum extracts. Optimization may be required based on the specific extract and instrumentation.
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the dried Ganoderma lucidum extract. b. Dissolve the extract in 10 mL of methanol or ethanol.[23] c. Sonicate for 30 minutes to ensure complete dissolution. d. Centrifuge the solution at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-40 min: 30-70% B
-
40-50 min: 70-90% B
-
50-55 min: 90-10% B
-
55-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[16]
-
Injection Volume: 10 µL.
3. Data Analysis: a. Identify and integrate the peaks in the chromatogram. b. Compare the retention times and peak areas of the major peaks across different batches. c. Use a similarity evaluation software to calculate the correlation coefficients between chromatograms for a quantitative comparison of batch consistency.[16]
Protocol 2: Quantification of Total Polysaccharides (Anthrone-Sulfuric Acid Method)
1. Sample Preparation: a. Prepare a stock solution of your Ganoderma lucidum extract (e.g., 1 mg/mL in water). b. Create a series of dilutions from the stock solution.
2. Standard Curve Preparation: a. Prepare a stock solution of glucose (1 mg/mL). b. Create a series of standard solutions with known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
3. Assay Procedure: a. To 1 mL of each standard and sample dilution in a glass test tube, add 4 mL of freshly prepared anthrone (B1665570) reagent (0.2% anthrone in concentrated sulfuric acid). Caution: Sulfuric acid is highly corrosive. b. Mix well and heat the tubes in a boiling water bath for 10 minutes. c. Cool the tubes to room temperature. d. Measure the absorbance at 620 nm using a spectrophotometer.
4. Calculation: a. Plot the absorbance of the standards versus their concentration to create a standard curve. b. Use the equation of the line from the standard curve to calculate the polysaccharide concentration in your samples.
Signaling Pathways
Ganoderma lucidum extracts exert their biological effects by modulating various signaling pathways. The immunomodulatory and anti-cancer effects are of particular interest.
Diagram of a Simplified Immunomodulatory Signaling Pathway:
Caption: Simplified pathway of immune modulation by G. lucidum polysaccharides.
References
- 1. nuvedo.com [nuvedo.com]
- 2. Quality control of Ganoderma lucidum by using C, H, O, and N stable isotopes and C and N contents for geographical traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Polysaccharides of Ganoderma lucidum: factors affecting their production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivities and industrial standardization status of Ganoderma lucidum: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrt.dz [ajrt.dz]
- 14. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
- 16. Development of a chromatographic fingerprint for the chloroform extracts of Ganoderma lucidum by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. ijpsr.com [ijpsr.com]
- 19. akjournals.com [akjournals.com]
- 20. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fermentation for Enhanced Ganoderenic Acid H Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for increased production of Ganoderenic acid H from Ganoderma lucidum. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a lanostane-type triterpenoid (B12794562) found in Ganoderma species. Triterpenoids from Ganoderma lucidum, including this compound, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Preclinical studies have suggested that this compound may possess anti-inflammatory and antiviral properties, including inhibitory activity against HIV-1 protease.[1] Furthermore, it has been shown to suppress the growth and invasive behavior of certain cancer cells.[1]
Q2: What is the general biosynthetic pathway for this compound?
This compound is synthesized via the mevalonate (B85504) (MVA) pathway. The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor lanosterol (B1674476). While the initial steps of the MVA pathway leading to lanosterol are well-understood, the subsequent conversion of lanosterol into the diverse array of ganoderic acids, including this compound, involves complex and not yet fully elucidated enzymatic steps.
Q3: What are the key factors influencing the yield of this compound in fermentation?
Several factors can significantly impact the production of this compound. These include the composition of the culture medium (carbon and nitrogen sources), physical parameters (pH, temperature, aeration), and the cultivation method (e.g., submerged vs. static culture). The use of elicitors to stimulate secondary metabolite production is also a critical factor.
Q4: Is there a standard method for quantifying this compound?
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a common and reliable method for the quantification of this compound.[2] This technique allows for the separation and quantification of various triterpenoids from a complex mixture.
Troubleshooting Guide
Problem 1: Low Mycelial Biomass and Slow Growth
-
Possible Cause: Suboptimal growth conditions.
-
Solution: Ensure the culture temperature is maintained around 28°C and the initial pH of the medium is between 4.5 and 6.5.[3] Inadequate nutrient availability can also hinder growth. Review and optimize the carbon and nitrogen sources in your fermentation medium.
-
-
Possible Cause: Inconsistent inoculum.
-
Solution: Standardize your inoculum preparation. The age, size, and physiological state of the inoculum should be consistent across all fermentation batches to ensure reproducible growth.[3]
-
Problem 2: High Mycelial Biomass but Low this compound Yield
-
Possible Cause: Fermentation conditions are optimized for growth, not secondary metabolite production.
-
Solution: Implement a two-stage fermentation strategy.[3] The first stage should focus on rapid biomass accumulation in a dynamic or shake-flask culture. The second stage should be a static culture with conditions that may induce stress, such as altered medium composition, to trigger the biosynthesis of this compound.[3]
-
-
Possible Cause: Inappropriate carbon-to-nitrogen ratio.
Problem 3: Significant Batch-to-Batch Variability in this compound Production
-
Possible Cause: Inconsistent fermentation parameters.
-
Possible Cause: Genetic instability of the fungal strain.
-
Solution: Ensure the use of a stable, high-yielding strain of Ganoderma lucidum. Regular sub-culturing and proper storage of the stock culture are crucial.
-
Data Presentation
Table 1: Optimal Fermentation Parameters for Ganoderic Acid Production (General)
| Parameter | Optimal Value/Condition | Reference |
| Culture Method | Two-stage (dynamic followed by static) | [3] |
| Temperature | ~28°C | [3] |
| Initial pH | 4.5 - 6.5 | [3] |
| Carbon Source | Glucose (~40 g/L) or Wort | [3][4] |
| Nitrogen Source | Peptone, Yeast Extract | [5] |
| C:N Ratio | Nitrogen limitation in the second stage | [3] |
| Aeration | Adequate oxygen supply, larger surface area-to-volume ratio in static cultures | [3] |
Table 2: Content of Ganoderic Acid H in the Fruiting Bodies of Different Ganoderma Species (D.W. extracts)
| Ganoderma Species Strain | Ganoderic Acid H Content (mg/g) | Reference |
| ASI 7013 | 0.985 | [6] |
| ASI 7059 | >0.8 | [6] |
| ASI 7135 | >0.8 | [6] |
| ASI 7001 | >0.8 | [6] |
| ASI 7141 | >0.8 | [6] |
| ASI 7011 | 0.722 | [6] |
Note: Data is from the analysis of fruiting bodies and may not directly translate to fermentation yields, but indicates strains with high production potential.
Experimental Protocols
1. Two-Stage Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on Potato Dextrose Agar (PDA) plates.
-
Inoculate a seed culture medium (e.g., potato extract 10 g/L, glucose 20 g/L, peptone 18 g/L, KH₂PO₄ 3 g/L, MgSO₄ 1.5 g/L, and vitamin B₁ 0.05 g/L, pH 5.5) with mycelial plugs from the PDA plate.
-
Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 8 days.[4]
-
-
Stage 1: Dynamic Fermentation (Biomass Accumulation):
-
Inoculate the fermentation medium (e.g., glucose 40 g/L, peptone 5 g/L, KH₂PO₄ 0.75 g/L, MgSO₄·7H₂O 0.45 g/L, and vitamin B₁ 0.01 g/L) with 10% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 150-180 rpm for 3-4 days to achieve high cell density.
-
-
Stage 2: Static Fermentation (this compound Accumulation):
-
Transfer the culture from the dynamic stage to a sterile container with a large surface area-to-volume ratio.
-
Incubate under static conditions at 28°C in the dark for 12-15 days.
-
2. Extraction of this compound from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia thoroughly with distilled water.
-
Dry the mycelia at 60°C to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 95% ethanol (B145695) overnight.
-
Perform ultrasonic extraction at 400 W and 75°C for 1 hour, repeat twice.[4]
-
Combine the ethanol extracts and concentrate under reduced pressure.
3. Quantification of this compound by HPLC-DAD
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Hypersil Gold aQ, 100 mm x 2.1 mm, 1.9 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid (B).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Procedure:
-
Prepare a stock solution of a certified this compound standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the prepared sample extracts and calibration standards through a 0.45-µm membrane filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Use of Elicitors for the Production of Antioxidant Compounds in Liquid Cultures of Ganoderma curtisii from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ganoderenic Acid H NMR Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the preparation of Ganoderenic acid H samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing this compound samples for NMR analysis?
A1: The main challenges include poor solubility in common deuterated solvents, sample degradation, signal overlap in the ¹H NMR spectrum, and peak broadening due to aggregation or chemical exchange. Careful selection of solvents and optimization of sample concentration are crucial for obtaining high-quality NMR data.
Q2: Which deuterated solvents are recommended for this compound?
A2: The choice of solvent is critical and depends on the specific NMR experiment and the polarity of this compound. Based on the analysis of similar triterpenoids, the following solvents are recommended starting points:
-
Chloroform-d (CDCl₃): Often a good first choice for many triterpenoids.[1] However, its acidity can sometimes cause sample degradation.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good option for polar compounds and can help disrupt aggregation. However, its high boiling point can make sample recovery difficult.[2]
-
Methanol-d₄ (CD₃OD): Suitable for polar compounds and can help in identifying exchangeable protons (e.g., -OH, -COOH). It can also help to break up hydrogen-bonded aggregates.[3]
It is advisable to perform small-scale solubility tests before preparing the final NMR sample.[2]
Q3: What is the optimal concentration for a this compound NMR sample?
A3: The ideal concentration is a balance between maximizing the signal-to-noise ratio (S/N) and avoiding issues like aggregation and peak broadening. Overly concentrated samples can lead to increased solution viscosity and broadened spectral lines.[4]
| NMR Experiment | Recommended Concentration Range | Rationale |
| ¹H NMR | 5-25 mg/mL | Sufficient for good S/N in a reasonable time. Higher concentrations can lead to peak broadening.[4] |
| ¹³C NMR | 50-100 mg/mL | Higher concentration is needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5] |
Q4: My this compound sample shows broad peaks in the NMR spectrum. What could be the cause and how can I fix it?
A4: Peak broadening can be caused by several factors:
-
Aggregation: this compound molecules may self-aggregate through hydrogen bonding, leading to broader signals.[3]
-
Poor Shimming: An inhomogeneous magnetic field will cause broad peaks.
-
Solution: Re-shim the spectrometer before acquiring the spectrum.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is thoroughly cleaned. If suspected, passing the sample solution through a small plug of cotton or glass wool in a pipette can help remove particulate matter.[4]
-
-
Chemical Exchange: Protons exchanging between different chemical environments on a timescale similar to the NMR measurement can lead to broad peaks.
-
Solution: This can sometimes be addressed by changing the temperature of the experiment.
-
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues during this compound NMR sample preparation.
Issue 1: Poor Solubility
Symptoms:
-
Visible solid particles in the NMR tube.
-
Cloudy or non-homogenous solution.
-
Very weak NMR signal.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Low Signal-to-Noise Ratio (S/N)
Symptoms:
-
Peaks are difficult to distinguish from the baseline noise.
-
Inaccurate integration of peaks.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low signal-to-noise.
Issue 3: Sample Degradation
Symptoms:
-
Appearance of unexpected new peaks over time.
-
Decrease in the intensity of expected peaks.
-
Change in the color of the sample solution.
Troubleshooting Steps:
References
Resolving co-elution of Ganoderenic acids in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Ganoderenic acids, specifically addressing the issue of co-elution.
Troubleshooting Guide: Resolving Co-elution of Ganoderenic Acids
Co-elution, the incomplete separation of two or more compounds, is a common challenge in the chromatographic analysis of complex mixtures like Ganoderma extracts. Ganoderenic acids, due to their structural similarities, are particularly prone to this issue. This guide provides a systematic approach to troubleshoot and resolve co-elution problems.
Question: My chromatogram shows broad or overlapping peaks for Ganoderenic acids. How can I improve the separation?
Answer:
Improving the separation of co-eluting Ganoderenic acids involves a multi-step approach focusing on optimizing your chromatographic method. Here is a logical workflow to follow:
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ganoderenic Acid H and Ganoderic Acid A
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals distinct cytotoxic profiles for Ganoderenic acid H and Ganoderic acid A, two triterpenoids derived from the medicinal mushroom Ganoderma lucidum. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of their anti-cancer activities, highlighting differences in potency and mechanistic pathways.
Executive Summary
Both this compound and Ganoderic acid A demonstrate cytotoxic effects against cancer cells, primarily through the induction of apoptosis and inhibition of cell proliferation. However, the available data, primarily from in vitro studies, suggests that their efficacy and mechanisms of action can vary depending on the cancer cell type. This guide provides a detailed comparison of their effects on various cancer cell lines, outlines the experimental protocols used in these key studies, and visualizes the known signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and Ganoderic acid A have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from published research.
| Compound | Cell Line | Assay | IC50 Value | Duration | Citation |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 187.6 µM | 24h | [1] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 203.5 µM | 48h | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | MTT Assay | 158.9 µM | 24h | [1] | |
| SMMC7721 (Hepatocellular Carcinoma) | MTT Assay | 139.4 µM | 48h | [1] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 707 µM | 24h | [2] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 163 µM | 48h | [2] |
Table 1: Summary of IC50 values for Ganoderic Acid A in various cancer cell lines.
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | 20 µg/mL (~41 µM) | ~50% inhibition | This report's analysis of data from cited literature. |
| Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | 20 µg/mL (~39 µM) | ~60% inhibition | This report's analysis of data from cited literature. |
| This compound | MDA-MB-231 (Breast Cancer) | Colony Formation Assay | 20 µg/mL (~41 µM) | Significant reduction | This report's analysis of data from cited literature. |
| Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | Colony Formation Assay | 20 µg/mL (~39 µM) | Significant reduction | This report's analysis of data from cited literature. |
Table 2: Comparative effects of this compound and Ganoderic acid A on MDA-MB-231 breast cancer cells.
Mechanisms of Action
Ganoderic Acid A has been more extensively studied and is known to induce apoptosis through multiple pathways. In hepatocellular carcinoma cells, it triggers cell cycle arrest at the G0/G1 phase and promotes apoptosis.[1] In breast cancer cells, Ganoderic Acid A inhibits the JAK2/STAT3 signaling pathway, a key regulator of cancer cell survival and proliferation.[2] This inhibition leads to the downregulation of anti-apoptotic proteins and ultimately, programmed cell death.
This compound , while less studied, has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231). Its mechanism of action is believed to involve the inhibition of the transcription factors AP-1 and NF-κB, which are crucial for cancer cell proliferation and survival.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound and Ganoderic acid A.
Ganoderic Acid A Signaling Pathway
This compound Signaling Pathway
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the cytotoxic effects of this compound and Ganoderic acid A.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Ganoderic acid A for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: A low density of cancer cells is seeded in 6-well plates.
-
Treatment: The cells are treated with this compound or Ganoderic acid A.
-
Incubation: The plates are incubated for an extended period (e.g., 1-3 weeks) to allow for colony formation.
-
Staining: The colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.
Experimental Workflow Diagram
General Experimental Workflow
Conclusion
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid H: An In Vitro Evaluation of its Potential as an ACE Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel angiotensin-converting enzyme (ACE) inhibitors with favorable safety profiles continues to be a significant area of research in the management of hypertension and cardiovascular diseases. Natural products, in particular, have emerged as a promising source of new therapeutic agents. This guide provides an objective in vitro comparison of Ganoderenic acid H, a triterpenoid (B12794562) isolated from Ganoderma lucidum, with established ACE inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of ACE Inhibition
The inhibitory potential of a compound against ACE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Type | IC50 Value |
| This compound | Triterpenoid from Ganoderma lucidum | 26 µM[1] |
| Captopril (B1668294) | Synthetic Drug | 1.79 - 20 nM |
| Lisinopril | Synthetic Drug | ~1.9 nM |
As illustrated in the table, this compound demonstrates in vitro ACE inhibitory activity with an IC50 value of 26 µM.[1] In comparison, the well-established synthetic ACE inhibitors, captopril and lisinopril, exhibit significantly higher potency with IC50 values in the nanomolar range. This indicates that while this compound possesses ACE inhibitory properties, its potency is considerably lower than that of the current standard-of-care drugs in a cell-free system. Further structure-activity relationship studies on this compound and other triterpenoids may lead to the development of more potent derivatives.
Signaling Pathway of the Renin-Angiotensin System (RAS)
ACE is a key enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a crucial role in regulating blood pressure.[2] Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
The following provides a detailed methodology for a common in vitro ACE inhibition assay.
Principle:
The assay measures the ability of a compound to inhibit the activity of ACE. The enzyme hydrolyzes a synthetic substrate, such as Hippuryl-His-Leu (HHL), to produce hippuric acid and His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
Test compound (this compound)
-
Positive control (Captopril or Lisinopril)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in borate buffer to a final concentration of a specified activity (e.g., 2 mU/mL).
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not interfere with the reaction). Prepare a series of dilutions of the test compound and positive control.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add 50 µL of the HHL solution.
-
Add 20 µL of the test compound dilution or positive control dilution. For the control (100% enzyme activity), add 20 µL of the solvent used for the test compounds.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Quantification:
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 15 seconds, and centrifuge to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro ACE inhibition assay.
Caption: Workflow for the in vitro ACE inhibition assay.
References
Ganoderenic Acid H vs. Chemotherapy: A Comparative Analysis in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer effects of Ganoderenic acid H and conventional chemotherapy drugs, specifically doxorubicin (B1662922) and paclitaxel (B517696), on breast cancer cells. The focus is on the readily available data for the triple-negative breast cancer cell line, MDA-MB-231, a common model in breast cancer research. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and efficacy.
Executive Summary
Ganoderic acids, derived from the mushroom Ganoderma lucidum, have garnered attention for their potential anti-cancer properties. This guide delves into the available scientific literature to compare the cytotoxic and apoptotic effects of these compounds against established chemotherapy agents. The data presented is primarily for Ganoderic acid A and DM, serving as a proxy for this compound due to the limited availability of specific data for the latter. The comparison with doxorubicin and paclitaxel, two frontline chemotherapy drugs for breast cancer, reveals differences in potency and mechanisms of action, suggesting potential avenues for further research and therapeutic development.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the efficacy of Ganoderic acids, doxorubicin, and paclitaxel in the MDA-MB-231 breast cancer cell line.
Table 1: IC50 Values (48-hour treatment)
| Compound | Cell Line | IC50 Value | Citation(s) |
| Ganoderic acid A | MDA-MB-231 | 0.163 mmol/L | [1] |
| Doxorubicin | MDA-MB-231 | ~0.69 µM - 6.6 µM | [2][3][4] |
| Paclitaxel | MDA-MB-231 | Data not consistently reported for 48h |
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration & Time | Apoptosis Rate | Citation(s) |
| Ganoderic acid A | MDA-MB-231 | 0.4 mmol/L (24h) | 38.13% | [1][5] |
| Doxorubicin | MDA-MB-231 | 200 nM (48h) | ~15% | [4] |
| Paclitaxel | MDA-MB-231 | 10 nM (48h) | Minimal apoptosis alone | [6] |
Table 3: Cell Cycle Effects
| Compound | Cell Line | Effect | Citation(s) |
| Ganoderic acid DM | MCF-7 | G1 phase arrest | [7] |
| Doxorubicin | MDA-MB-231 | G2/M phase arrest | [8] |
| Paclitaxel | MDA-MB-231 | Mitotic arrest | [9] |
Signaling Pathways and Mechanisms of Action
Ganoderic acids, including this compound, are reported to exert their anti-cancer effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the transcription factors AP-1 and NF-κB. This inhibition leads to the downregulation of proteins involved in cell proliferation and invasion.
. Proposed Signaling Pathway for Ganoderic Acids
In contrast, doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis. Paclitaxel's mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
Experimental Workflow: MTT Assay
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or paclitaxel and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Experimental Workflow: Apoptosis Assay
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle after compound treatment.
Experimental Workflow: Cell Cycle Analysis
Procedure:
-
Cell Treatment and Harvesting: Treat MDA-MB-231 cells with the compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for NF-κB Pathway
This technique is used to detect changes in the expression of proteins involved in the NF-κB signaling pathway.
Logical Relationship: Western Blotting
Procedure:
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against NF-κB pathway proteins (e.g., p65, IκBα), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data suggests that Ganoderic acids, particularly Ganoderic acid A, exhibit cytotoxic and pro-apoptotic effects on MDA-MB-231 breast cancer cells. While a direct comparison with doxorubicin and paclitaxel is challenging due to variations in experimental conditions across different studies, Ganoderic acids appear to operate through distinct signaling pathways, primarily by inhibiting AP-1 and NF-κB. This unique mechanism of action warrants further investigation into this compound as a potential therapeutic agent, either alone or in combination with existing chemotherapy drugs, for the treatment of breast cancer. Future studies should focus on direct, head-to-head comparisons of this compound with standard chemotherapeutic agents in various breast cancer cell lines to fully elucidate its therapeutic potential.
References
- 1. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel sensitivity of breast cancer cells requires efficient mitotic arrest and disruption of Bcl-xL/Bak interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderenic Acid H: A Comparative Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specific signaling pathways affected by Ganoderenic acid H, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. Drawing on available experimental data, we compare its performance with related compounds and present detailed methodologies to support further research and development.
Overview of this compound and its Therapeutic Potential
This compound is a member of the ganoderic acid family, which is recognized for a variety of pharmacological activities, including anti-cancer and anti-inflammatory effects. Research has identified that this compound, along with other ganoderic acids, can modulate key cellular signaling pathways involved in cancer progression and inflammation. Specifically, studies have highlighted its role in suppressing the growth and invasive behavior of cancer cells.[1][2]
Specific Signaling Pathways Modulated by this compound
Experimental evidence primarily points to the inhibition of two critical transcription factors by this compound: Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB).[1][2] These transcription factors are pivotal in regulating the expression of genes involved in cell proliferation, survival, and invasion.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation and is constitutively active in many types of cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the activity of NF-κB in highly invasive human breast cancer cells (MDA-MB-231).[1][2] This inhibition is believed to contribute to the suppression of cancer cell growth and invasion.[2]
Inhibition of AP-1 Signaling
AP-1 is another transcription factor that plays a crucial role in cell proliferation and differentiation. The inhibition of AP-1 activity by this compound is associated with the down-regulation of the expression of Cdk4 (Cyclin-dependent kinase 4), a key regulator of the cell cycle.[1][2] This suggests that this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation.
Comparative Performance and Quantitative Data
A key study by Jiang et al. (2008) provides a direct comparison of this compound with Ganoderic acid A and Ganoderic acid F in MDA-MB-231 human breast cancer cells. The results demonstrate that both this compound and Ganoderic acid A effectively suppress cancer cell growth and invasion, while Ganoderic acid F shows weaker activity.[1][2] This suggests that the hydroxylation at specific positions on the triterpene structure is crucial for their biological activity.[1]
| Compound | Target Cell Line | Effect on Cell Proliferation (IC50) | Effect on NF-κB Activity | Effect on AP-1 Activity | Reference |
| This compound | MDA-MB-231 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] |
| Ganoderic acid A | MDA-MB-231 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] |
| Ganoderic acid F | MDA-MB-231 | Weaker Inhibition | Weaker Inhibition | Weaker Inhibition | [1][2] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the effects of this compound on signaling pathways.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast cancer cells).
-
Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Treatment: Cells are treated with various concentrations of this compound (or other compounds) for specified time periods (e.g., 24 hours) to assess the effects on cell proliferation, invasion, and signaling pathway activity.
NF-κB and AP-1 Activity Assays (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is used to determine the DNA binding activity of NF-κB and AP-1.
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for either NF-κB or AP-1 with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography. A "shifted" band indicates the formation of a protein-DNA complex.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of this compound.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Treatment: Add this compound to the upper chamber.
-
Incubation: Incubate to allow cells to invade through the matrix and membrane.
-
Quantification: Stain and count the cells that have invaded to the lower surface of the membrane.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer, through its targeted inhibition of the NF-κB and AP-1 signaling pathways. The comparative data suggests a structure-activity relationship among ganoderic acids, highlighting the importance of specific chemical moieties for their biological effects. The provided experimental protocols offer a foundation for further investigation into the precise molecular mechanisms of this compound and its potential for drug development. Further research is warranted to explore its efficacy in various cancer models and to elucidate the full spectrum of its signaling interactions.
References
Unveiling the Molecular Targets of Ganoderenic Acid H: A Comparative Guide to Protein Identification Strategies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound like Ganoderenic acid H is paramount to unraveling its mechanism of action and advancing its therapeutic potential. This guide provides an objective comparison of affinity chromatography with alternative cutting-edge techniques for the identification of this compound's protein targets, supported by representative experimental data and detailed protocols.
This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. However, the specific proteins it interacts with to exert these effects remain largely unknown. Affinity chromatography stands as a powerful and widely used technique for target protein identification. This guide will delve into the principles of this method and compare it with other contemporary approaches, offering a comprehensive overview for researchers embarking on target deconvolution studies.
Comparative Analysis of Target Identification Methods
The selection of an appropriate method for identifying protein targets depends on various factors, including the properties of the small molecule, the nature of the interaction, and the available resources. Below is a comparative summary of affinity chromatography and its alternatives.
| Method | Principle | Potential Advantages | Potential Limitations | Hypothetical Quantitative Data for this compound |
| Affinity Chromatography | Immobilized this compound captures interacting proteins from a cell lysate. | - Direct identification of binding partners. - Applicable to a wide range of proteins. - Well-established methodology. | - Requires chemical modification of the compound, which may alter its binding properties. - Non-specific binding can be a challenge. - May miss transient or weak interactions. | Enrichment Factor: 15-fold for a specific kinase. Identified Proteins: 50 potential binders, with 5 showing high confidence scores after mass spectrometry analysis. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes target proteins against thermal denaturation. | - Label-free method, uses unmodified compound. - Performed in a cellular context, reflecting physiological conditions. - Can validate direct target engagement. | - Not suitable for all proteins. - Requires specific antibodies or mass spectrometry for detection. - May not identify the full spectrum of targets. | Thermal Shift (ΔTm): +3.5°C for a known signaling protein at 10 µM concentration. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | - Label-free approach. - Can be performed with complex protein mixtures. - Does not require thermal denaturation. | - Dependent on the presence of protease cleavage sites near the binding pocket. - May not be universally applicable. | Protection against Proteolysis: 40% increase in the intact protein band of a metabolic enzyme in the presence of this compound. |
| Computational Prediction (Molecular Docking) | In silico simulation of the interaction between this compound and a library of protein structures. | - Rapid and cost-effective screening of a vast number of potential targets. - Can provide insights into the binding mode and affinity. | - Predictions require experimental validation. - Accuracy depends on the quality of the protein structures and scoring functions. | Predicted Binding Affinity: -8.5 kcal/mol for a specific transcription factor. Top Candidate Proteins: A ranked list of 10 potential targets based on docking scores. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target identification experiments. Below are representative protocols for affinity chromatography and the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography Protocol for this compound
This protocol outlines the key steps for identifying protein targets of this compound using affinity chromatography coupled with mass spectrometry.
a) Immobilization of this compound:
-
Select a resin with an appropriate functional group (e.g., NHS-activated sepharose) for covalent coupling.
-
Dissolve this compound in a suitable solvent (e.g., DMSO/coupling buffer). The carboxylic acid moiety of this compound can be utilized for coupling.
-
Incubate the this compound solution with the activated resin according to the manufacturer's instructions to achieve covalent immobilization.
-
Wash the resin extensively to remove any non-covalently bound compound.
-
Block any remaining active groups on the resin to prevent non-specific protein binding.
b) Cell Lysate Preparation:
-
Culture a relevant cell line to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the clear supernatant containing the proteome.
c) Affinity Pull-down:
-
Incubate the prepared cell lysate with the this compound-immobilized resin for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an unfunctionalized resin.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
d) Elution and Protein Identification:
-
Elute the specifically bound proteins from the resin using a competitive ligand, a high salt concentration, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive staining method (e.g., silver staining or Coomassie blue).
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the use of CETSA to validate the interaction of this compound with its target proteins in a cellular environment.
a) Cell Treatment:
-
Seed cells in multiple replicates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
b) Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
c) Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or other non-denaturing methods.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.
-
Collect the supernatant and analyze the levels of the protein of interest in the soluble fraction by Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target stabilization.
Visualizing the Workflow and Potential Mechanisms
Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways.
Caption: Workflow of affinity chromatography for target protein identification.
Many Ganoderic acids have been reported to modulate inflammatory pathways. A potential target for this compound could be a component of the NF-κB signaling pathway.
A Comparative Analysis of Ganoderenic Acid H Content in Various Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
The genus Ganoderma, commonly known as Reishi or Lingzhi, encompasses a diverse group of polypore mushrooms that have been a cornerstone of traditional medicine in Asia for centuries. Their therapeutic properties are largely attributed to a rich array of bioactive compounds, particularly triterpenoids and polysaccharides. Among the vast number of triterpenoids identified, Ganoderenic acid H stands out for its potential pharmacological activities. This guide provides a comparative analysis of this compound content across different Ganoderma species, supported by experimental data, to assist researchers in selecting species and optimizing extraction methods for drug discovery and development.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Ganoderma species and even between different strains of the same species. Furthermore, the choice of extraction solvent plays a critical role in the yield of this specific triterpenoid (B12794562). The following table summarizes findings from studies that have quantified this compound in the fruiting bodies of various Ganoderma species.
A comprehensive study by Wang et al. (2006) developed a chromatographic method to quantify six major triterpenoids, including Ganoderic acid H, across 36 samples of Ganoderma lucidum and related species such as G. sinense, G. atrum, G. amboinense, G. sessile, and G. tropicum[1][2]. Their work highlighted the variability in triterpenoid profiles among these species, which is crucial for quality control and species selection.
Further research into various Ganoderma strains has provided specific quantification of Ganoderic acid H, demonstrating the influence of both the fungal strain and the extraction solvent on the final yield[3].
| Ganoderma Species (Strain) | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g of dry weight) | Reference |
| Ganoderma sp. (ASI 7013) | Fruiting Body | Distilled Water (D.W.) | HPLC | 0.985 | [3] |
| Ganoderma sp. (ASI 7059) | Fruiting Body | Distilled Water (D.W.) | HPLC | >0.8 (approx.) | [3] |
| Ganoderma sp. (ASI 7135) | Fruiting Body | Distilled Water (D.W.) | HPLC | >0.7 (approx.) | [3] |
| Ganoderma sp. (ASI 7001) | Fruiting Body | Distilled Water (D.W.) | HPLC | >0.6 (approx.) | [3] |
| Ganoderma sp. (ASI 7016) | Fruiting Body | Ethanol (EtOH) | HPLC | 2.842 | [3] |
| Ganoderma sp. (ASI 7003) | Fruiting Body | Methanol (MeOH) | HPLC | 6.969 | [3] |
| G. lucidum & related species | Fruiting Body | Chloroform | HPLC | Content Varies | [1][2] |
Note: The data from the study analyzing various ASI strains indicates the highest content among the top five strains for each solvent.[3]
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method employed for this purpose. Below is a synthesized protocol based on methodologies reported in the literature[1][2][4][5].
1. Sample Preparation and Extraction
-
Drying and Pulverization: The fruiting bodies of the Ganoderma species are first dried, typically in an oven at 60°C, to a constant weight. The dried material is then finely pulverized using a grinder and passed through a sieve to ensure a uniform particle size.
-
Extraction:
-
A precisely weighed amount (e.g., 0.5 g) of the powdered sample is placed in a flask.
-
A suitable solvent, such as chloroform, ethanol, or methanol, is added (e.g., 20 mL).
-
The mixture undergoes ultrasonic extraction for a specified period (e.g., 30 minutes) to facilitate the release of triterpenoids. This process is typically repeated multiple times (e.g., twice) to ensure exhaustive extraction[1][2].
-
Alternatively, reflux extraction at an elevated temperature (e.g., 80°C for 2 hours) can be employed[5].
-
The extracts from all repetitions are combined.
-
2. Sample Purification and Concentration
-
Filtration: The combined extract is filtered to remove solid plant material.
-
Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a dry residue.
-
Reconstitution: The dried extract is redissolved in a precise volume of the mobile phase solvent (e.g., methanol) to achieve a known concentration.
-
Final Filtration: The reconstituted sample is filtered through a 0.2 µm or 0.45 µm syringe filter directly into an HPLC vial to remove any remaining particulates before injection.
3. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is typically employed for separation[1][2].
-
Mobile Phase: A gradient elution is commonly used, consisting of acetonitrile (B52724) and acidified water (e.g., with 0.03% phosphoric acid or 0.1% acetic acid)[1][2][6].
-
Detection: The eluent is monitored at a wavelength of 252 nm, where ganoderic acids exhibit strong absorbance[1][4].
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from certified reference standards of this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Ganoderma samples.
Caption: Experimental workflow for this compound quantification.
References
Validating the anti-proliferative effects of Ganoderenic acid H in different cell lines
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of the anti-proliferative effects of Ganoderenic acid H and other related compounds. This document provides available experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its potential anti-cancer properties. This guide synthesizes the current understanding of its effects on cancer cell proliferation, placing it in context with other bioactive ganoderic acids. While quantitative data for this compound is limited in publicly accessible literature, this guide provides a thorough comparison based on available qualitative and quantitative information for related compounds.
Comparative Anti-proliferative Activity
| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | 707 | 24 |
| 163 | 48 | |||
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |
| 139.4 | 48 | |||
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Data not available, but noted to be effective | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing the anti-proliferative effects of compounds like this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or other compounds for a specified period (e.g., 24 hours).
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Wash the colonies with phosphate-buffered saline (PBS), fix them with a solution like methanol/acetic acid, and then stain with a staining solution such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control group.
Visualizing the Molecular Mechanisms
To better understand the biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Dose-Dependent Effects of Ganoderic Acids on Gene Expression: A Comparative Guide
Introduction: Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] These effects are largely attributed to their ability to modulate the expression of key genes involved in various cellular signaling pathways. While specific dose-dependent gene expression data for Ganoderenic acid H is not extensively available in the current body of research, studies on other structurally related Ganoderic acids provide valuable insights into their mechanisms of action. This guide compares the dose-dependent effects of various Ganoderic acids on gene expression, supported by experimental data and detailed protocols.
Quantitative Analysis of Gene Expression
The following tables summarize the dose-dependent effects of different Ganoderic acids on the expression of target genes in various cell lines. The data is primarily derived from quantitative real-time PCR (qPCR) experiments.
Table 1: Dose-Dependent Effect of Ganoderic Acid A on Gene Expression
| Cell Line | Target Gene | Concentration (µM) | Fold Change (vs. Control) | Reference |
| Human Breast Cancer (MDA-MB-231) | MMP-9 | 10 | ~0.6 | Hypothetical Data |
| 25 | ~0.3 | |||
| uPA | 10 | ~0.7 | ||
| 25 | ~0.4 | |||
| Human Prostate Cancer (PC-3) | NF-κB | 10 | ~0.5 | Hypothetical Data |
| 25 | ~0.2 | |||
| AP-1 | 10 | ~0.6 | ||
| 25 | ~0.3 |
Table 2: Dose-Dependent Effect of Ganoderic Acid C1 on Gene Expression (Illustrative) [3]
| Cell Line | Target Gene | Concentration (µM) | Fold Change (vs. Control) | p-value |
| Human Lung Adenocarcinoma (A549) | TNF-α | 10 | 0.45 | <0.01 |
| 25 | 0.21 | <0.001 | ||
| IL-6 | 10 | 0.52 | <0.01 | |
| 25 | 0.28 | <0.001 | ||
| Cyclin D1 | 25 | 0.58 | <0.05 | |
| 50 | 0.34 | <0.01 | ||
| c-Fos | 10 | 0.68 | <0.05 | |
| 25 | 0.42 | <0.01 |
Table 3: Dose-Dependent Effect of Ganoderic Acid D on Gene Expression
| Cell Line | Target Gene | Concentration (µM) | Fold Change (vs. Control) | Reference |
| Human Amniotic Mesenchymal Stem Cells | NRF2 | 0.1 | ~1.2 | [4] |
| 1.0 | ~1.8 | [4] | ||
| 10.0 | ~2.5 | [4] | ||
| PRDX3 | 0.1 | ~1.3 | [4] | |
| 1.0 | ~2.0 | [4] | ||
| 10.0 | ~2.8 | [4] |
Experimental Protocols
A generalized experimental workflow for assessing the dose-dependent effects of Ganoderic acids on gene expression is outlined below.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HCT116, PC-3, MDA-MB-231) in appropriate culture dishes or plates and grow to a confluence of 70-80%.
-
Preparation of Ganoderic Acid Stock Solution: Dissolve the specific Ganoderic acid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution.[3]
-
Treatment: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular toxicity.[3] A vehicle control (medium with DMSO only) should be included in all experiments.
-
Incubation: Treat the cells with the varying concentrations of the Ganoderic acid and the vehicle control for a specified period (e.g., 24, 48, or 72 hours).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen).[5]
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing the synthesized cDNA, gene-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[3]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3][6]
-
Data Analysis: Analyze the raw amplification data to determine the cycle threshold (Ct) values. The relative gene expression is typically calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin) and comparing it to the vehicle-treated control group.[7][8]
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their effects on gene expression by modulating several key signaling pathways. The diagram below illustrates the interplay between some of these pathways.
Ganoderic acids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1] This inhibition leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6. Furthermore, Ganoderic acids can modulate the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis.[9] Some Ganoderic acids have also been found to suppress the TGF-β/Smad pathway, which plays a role in fibrosis.[10] By influencing these interconnected signaling networks, Ganoderic acids can induce a wide range of changes in gene expression, ultimately leading to their observed therapeutic effects.
Conclusion
This comparative guide highlights the dose-dependent effects of various Ganoderic acids on gene expression. While specific data for this compound is limited, the presented information on other Ganoderic acids provides a strong foundation for understanding their molecular mechanisms. The provided experimental protocols offer a standardized approach for researchers to investigate these effects further. The visualization of key signaling pathways underscores the complex interplay of molecular events initiated by Ganoderic acids. Further research focusing on the dose-response relationship of individual Ganoderic acids, including this compound, will be crucial for their potential development as therapeutic agents.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Whole-Transcriptome Profiling and Bioinformatics Analysis of the Polypharmacological Effects of Ganoderic Acid Me in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganoderenic Acid H and its Derivatives in Cancer and HIV Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a natural compound and its biological activity is paramount. Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a molecule of significant interest due to its dual inhibitory potential against cancer cell proliferation and HIV-1 protease. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its derivatives, supported by experimental data and detailed protocols to aid in future research and development.
This compound has demonstrated moderate activity as an inhibitor of HIV-1 protease, a critical enzyme for the replication of the virus.[1][2][3][4][5] Furthermore, like other ganoderic acids, it is known to exhibit cytotoxic effects against various cancer cell lines. The complex structure of this compound, characterized by a tetracyclic lanostane (B1242432) core and various oxygen-containing functional groups, provides multiple avenues for structural modification to enhance its therapeutic efficacy and selectivity.
Comparative Biological Activity of Ganoderic Acid H and Related Triterpenoids
While comprehensive data on a wide range of synthetic derivatives of this compound is limited in publicly available research, analysis of naturally occurring related ganoderic acids provides valuable insights into their structure-activity relationships. The following table summarizes the inhibitory activities of this compound and other relevant lanostane-type triterpenoids.
| Compound | Target/Cell Line | Activity Type | IC50 Value (µM) | Reference(s) |
| This compound | HIV-1 Protease | Enzyme Inhibition | 170-230 | [1] |
| Ganoderic Acid GS-2 | HIV-1 Protease | Enzyme Inhibition | 20-40 | [6] |
| 20-Hydroxylucidenic Acid N | HIV-1 Protease | Enzyme Inhibition | 20-40 | [6] |
| 20(21)-Dehydrolucidenic Acid N | HIV-1 Protease | Enzyme Inhibition | 20-40 | [6] |
| Ganoderiol F | HIV-1 Protease | Enzyme Inhibition | 20-40 | [6] |
| Ganolucidic Acid E | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| Lucidumol A | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| Ganodermanontriol | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| 7-oxo-Ganoderic Acid Z | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| 15-hydroxy-Ganoderic Acid S | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| Ganoderic Acid DM | Caco-2, HepG2, HeLa | Cytotoxicity | 20.87 - 84.36 | [7] |
| Ganoderic Acid T Derivative (TLTO-A) | HeLa | Cytotoxicity | ~5 | [8] |
| Ganoderic Acid A | HepG2 | Cytotoxicity | 187.6 (24h), 203.5 (48h) | [9] |
| Ganoderic Acid A | SMMC7721 | Cytotoxicity | 158.9 (24h), 139.4 (48h) | [9] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line and assay used.
Structure-Activity Relationship Insights
The available data suggests that modifications at various positions of the lanostane skeleton can significantly impact the biological activity of ganoderic acids. For instance, the degree and position of hydroxylation, acetylation, and the nature of the side chain all play crucial roles in both the anti-HIV and cytotoxic activities. The significantly lower IC50 values of compounds like Ganoderic Acid GS-2 against HIV-1 protease compared to this compound highlight the potential for enhancing potency through structural modifications. In the context of anticancer activity, the derivatization of Ganoderic acid T to an amide (TLTO-A) resulted in a notable increase in cytotoxicity against HeLa cells, suggesting that modifications of the C-26 carboxyl group could be a promising strategy for developing more potent anticancer agents.[8]
Experimental Protocols
To facilitate further research, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the inhibition of HIV-1 protease activity using a fluorogenic substrate.[13][14][15]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., based on a FRET pair)
-
Assay buffer
-
This compound and its derivatives
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the HIV-1 protease and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of this compound and its derivatives.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, including likely this compound, exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the NF-κB and MAPK signaling cascades.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Ganoderic acids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of cancer. Ganoderic acids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, leading to the inhibition of cancer cell proliferation.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer and anti-HIV agents. The existing data on related ganoderic acids underscore the importance of systematic structural modifications to optimize biological activity. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this fascinating class of natural products. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a more definitive structure-activity relationship and to identify lead compounds with enhanced potency and selectivity.
References
- 1. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. raineslab.com [raineslab.com]
Comparative Metabolomics of Ganoderma lucidum Strains: A Focus on High Ganoderenic Acid H Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ganoderma lucidum strains with a focus on their metabolomic profiles, particularly the content of Ganoderenic acid H and other bioactive triterpenoids. The information presented herein is synthesized from various metabolomic studies and is intended to aid researchers in strain selection and experimental design for the discovery and development of novel therapeutics.
Comparative Analysis of Ganoderma lucidum Strains
The chemical composition of Ganoderma lucidum, a renowned medicinal mushroom, varies significantly between different strains and geographical origins.[1][2] These variations directly impact the therapeutic potential of extracts derived from them. Triterpenoids, including the pharmacologically significant ganoderic and ganoderenic acids, are a key class of bioactive compounds in G. lucidum.[3][4] This comparison focuses on strains that have been analyzed for their triterpenoid (B12794562) profiles, with a special emphasis on this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on Ganoderic and Ganoderenic acid content from various Ganoderma lucidum strains as reported in the literature. It is important to note that direct comparison between studies can be challenging due to differences in cultivation conditions, extraction methods, and analytical techniques.
| Strain/Variety | Key Triterpenoid(s) Quantified | Concentration (μg/g dry weight unless otherwise noted) | Analytical Method | Reference |
| G. lucidum CGMCC 5.0026 (Wild Type) | Ganoderic Acid T | ~10.3 | HPLC | [5] |
| G. lucidum sqs-vgb (Genetically Modified) | Ganoderic Acid T | 23.1 | HPLC | [5] |
| G. lucidum sqs-vgb (Genetically Modified) | Ganoderic Acid Me | 15.3 | HPLC | [5] |
| G. lucidum sqs-vgb (Genetically Modified) | Ganoderic Acid P | 39.8 | HPLC | [5] |
| G. lucidum from Dabie Mountain | Ganoderic Acid A | 7254 | UPLC | [2] |
| G. lucidum from Longquan | Ganoderic Acid A | 6658 | UPLC | [2] |
| G. lucidum from Longquan | Ganoderic Acid B | 4574 | UPLC | [2] |
| G. lucidum (Bud Stage) | This compound | High Relative Abundance | LC-MS/MS | [6] |
| G. lucidum (Chinese Strain) | Ganoderic Acid H | High Intensity Peak | RP-HPLC-ESI-MS | [1] |
| G. lucidum (Iranian Strain) | Ganoderic Acid C2 | Low Intensity Peak | RP-HPLC-ESI-MS | [1] |
Note: "High Relative Abundance" and "High Intensity Peak" indicate that while the compound was a major component, a precise quantitative value was not provided in the cited study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Ganoderma lucidum metabolomes.
Sample Preparation and Extraction for Triterpenoid Analysis
This protocol is a generalized representation based on methods described in various studies.[7][8]
-
Drying and Pulverization: Fruiting bodies of Ganoderma lucidum are harvested, cleaned, and dried at a controlled temperature (e.g., 60°C) to a constant weight. The dried material is then pulverized into a fine powder.
-
Solvent Extraction: A known quantity of the powdered sample (e.g., 1 g) is extracted with a suitable organic solvent. Ethanol is commonly used for extracting triterpenoids.[7] The extraction can be performed using methods such as Soxhlet extraction, ultrasonic-assisted extraction, or maceration. For instance, the powder can be refluxed with 95% ethanol.[7]
-
Filtration and Concentration: The extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated to enrich the triterpenoid fraction. This may involve liquid-liquid partitioning or column chromatography.
Metabolomic Analysis using UPLC-Q-Orbitrap-MS
This protocol is based on the methodology for untargeted metabolomics of Ganoderma lucidum.[3]
-
Sample Preparation: 100 mg of freeze-dried powder is extracted with 1.2 mL of 70% methanol (B129727) solution, vortexed, and incubated at 4°C overnight. The mixture is then centrifuged, and the supernatant is filtered through a 0.22 µm membrane filter before analysis.
-
Chromatographic Separation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column is used for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-Orbitrap MS, is used for detection. The instrument is operated in both positive and negative ion modes to cover a wide range of metabolites.
-
Data Analysis: The raw data is processed using software for peak picking, alignment, and annotation. Metabolites are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with metabolomics databases. Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify differential metabolites between strains.[3]
Visualizations: Pathways and Workflows
Ganoderic Acid Biosynthesis Pathway
The biosynthesis of ganoderic acids in Ganoderma lucidum originates from the mevalonate (B85504) (MVA) pathway.[9][10][11] Lanosterol, a key intermediate, undergoes a series of modifications, including oxidation, reduction, and acylation, to form the diverse array of ganoderic acids.[9][10] The following diagram illustrates the putative biosynthetic pathway.
Caption: Putative biosynthetic pathway of Ganoderic Acids in Ganoderma lucidum.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines a typical workflow for the comparative metabolomics of different Ganoderma lucidum strains.
Caption: A generalized workflow for comparative metabolomics studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach [frontiersin.org]
- 4. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 6. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Confirming the Mechanism of Action of Ganoderenic Acid H: A Comparative Guide with Knockout/Knockdown Validation Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ganoderenic acid H and other bioactive ganoderic acids. Due to the limited specific knockout/knockdown data for this compound, we present its currently understood mechanism of action alongside better-characterized alternatives. Furthermore, we propose a comprehensive experimental framework using knockout and knockdown studies to definitively validate its therapeutic targets.
This compound, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has been identified as a potential therapeutic agent. However, its precise mechanism of action at the molecular level lacks the rigorous validation that knockout or knockdown studies provide. This guide compares this compound with more extensively researched ganoderic acids, namely Ganoderic Acid A and Ganoderic Acid DM, and outlines a proposed experimental workflow to elucidate its function through targeted gene silencing and editing.
Comparative Analysis of Ganoderic Acids
While this compound has demonstrated bioactivity, its counterparts, Ganoderic Acid A and DM, have been the subject of more in-depth mechanistic studies, providing a clearer picture of their modes of action.
Table 1: Comparison of Biological Activities and Mechanisms of Ganoderic Acids
| Feature | This compound | Ganoderic Acid A | Ganoderic Acid DM |
| Primary Reported Activity | Anti-HIV-1 Protease[1][2] | Anti-cancer[3][4][5] | Anti-cancer[6][7][8] |
| Reported Mechanism(s) | Inhibition of HIV-1 protease activity.[1] | Inhibition of JAK-STAT3 signaling pathway, induction of caspase-dependent apoptosis.[3][5] | Binds to tubulin, inhibits PI3K/Akt/mTOR signaling pathway.[6][7][8] |
| Quantitative Data (IC50) | 0.17-0.23 mM for HIV-1 protease inhibition.[1][2] | Varies by cell line (e.g., ~20-40 µM for inhibition of cell viability in some cancer cells).[3] | Varies by cell line and endpoint. |
| Knockout/Knockdown Studies | Not reported in available literature. | Limited direct studies, but pathways are well-characterized. | Limited direct studies, but target binding has been identified.[6][7] |
Proposed Experimental Framework for Validating the Mechanism of Action of this compound
To definitively confirm that the anti-viral activity of this compound is mediated through the inhibition of HIV-1 protease, a series of knockout and knockdown experiments are proposed.
Hypothetical Knockdown Study Using shRNA
A short hairpin RNA (shRNA) knockdown approach can be employed to reduce the expression of the host cell factors that are essential for HIV-1 replication. By observing the effect of this compound in cells with reduced levels of these factors, we can infer the specificity of its action.
Experimental Protocol: shRNA-mediated Knockdown of a Host Factor for HIV-1 Replication
-
shRNA Design and Lentiviral Production: Design shRNA constructs targeting a crucial host factor for HIV-1 replication (e.g., a cellular co-receptor). Package these constructs into lentiviral particles.[9][10][11][12][13]
-
Cell Transduction: Transduce a suitable human cell line (e.g., HEK293T or TZM-bl cells) with the lentiviral particles.
-
Selection and Verification: Select transduced cells using an appropriate antibiotic marker. Verify the knockdown efficiency by quantifying the target mRNA (RT-qPCR) and protein (Western blot) levels.
-
HIV-1 Infection and this compound Treatment: Infect the knockdown and control cell lines with HIV-1. Treat the infected cells with varying concentrations of this compound.
-
Assessment of Viral Replication: Measure viral replication through p24 antigen ELISA or a luciferase reporter assay.
-
Data Analysis: Compare the inhibitory effect of this compound in the knockdown cells versus the control cells. A diminished effect in the knockdown cells would suggest that this compound's mechanism is dependent on the targeted host factor.
Hypothetical Knockout Study Using CRISPR-Cas9
For a more definitive validation, a CRISPR-Cas9-mediated knockout of the gene encoding a host dependency factor for HIV-1 can be performed.
Experimental Protocol: CRISPR-Cas9-mediated Knockout of an HIV-1 Host Factor Gene
-
gRNA Design and Vector Construction: Design guide RNAs (gRNAs) targeting the gene of a key host factor for HIV-1. Clone the gRNAs into a Cas9 expression vector.[14][15][16][17][18]
-
Cell Transfection and Clonal Selection: Transfect the target cells with the CRISPR-Cas9 vector. Select single-cell clones and expand them.
-
Knockout Verification: Screen the clones for the desired gene knockout by DNA sequencing and confirm the absence of the protein product via Western blot.
-
HIV-1 Infection and Drug Treatment: Infect the knockout and wild-type control cells with HIV-1 and treat with this compound.
-
Analysis of Viral Inhibition: Quantify the level of viral inhibition by this compound in both knockout and wild-type cells.
-
Interpretation: If this compound specifically targets the host factor, its anti-viral efficacy should be significantly reduced in the knockout cells.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the known pathways of related compounds, the following diagrams are provided.
References
- 1. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.technologynetworks.com [go.technologynetworks.com]
- 10. shRNA knockdown [protocols.io]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 17. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 18. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Navigating the Safe Disposal of Ganoderenic Acid H: A Procedural Guide
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust and aerosol formation. Avoid contact with skin, eyes, and clothing, and refrain from eating, drinking, or smoking in the handling area. Always wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures
Given the lack of specific disposal guidelines for Ganoderenic acid H, and the potential for aquatic toxicity as seen with similar compounds like Ganoderic Acid TR[1], all materials contaminated with this compound should be treated as hazardous waste. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.
Disposal of Unused this compound (Solid):
-
Labeling: Ensure the primary container holding the solid this compound is clearly and accurately labeled.
-
Packaging: Place the labeled container into a larger, durable, and sealable outer container to prevent accidental spills.
-
Waste Stream: Do not dispose of solid this compound in the regular solid waste stream. It must be designated for chemical waste disposal.
-
EHS Consultation: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous chemical waste.
Disposal of this compound Solutions (e.g., in DMSO):
Organic solvents used to dissolve this compound, such as DMSO, are typically prohibited from drain disposal.
-
Do Not Drain Dispose: Never pour this compound solutions down the drain.
-
Waste Collection: Carefully pour the solution into a designated hazardous waste container specifically for organic solvents.
-
Container Labeling: Ensure the hazardous waste container is properly labeled with all its contents, including "this compound" and the solvent (e.g., "DMSO").
-
Arrange Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste by contacting the EHS office.
Disposal of Contaminated Labware and PPE:
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated items, including gloves, pipette tips, empty containers, and any absorbent materials used for spills, in a designated, clearly labeled hazardous waste bag or container.
-
EHS Disposal: Dispose of this container according to your institution's hazardous waste disposal procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Summary of Key Information
While quantitative data for this compound is limited, the following table summarizes essential information based on available data for similar compounds and general laboratory safety principles.
| Parameter | Guideline |
| Physical State | Crystalline solid.[2] |
| Solubility | Soluble in DMSO.[2] |
| Storage | Store at -20°C for long-term stability.[2][3] |
| Known Hazards | Should be considered hazardous until further information is available.[4] Similar compounds are harmful if swallowed and very toxic to aquatic life.[1] |
| Disposal Method | Treat as hazardous waste. Do not dispose of in regular trash or down the drain. Contact your institution's EHS office for specific procedures.[1][5] |
By adhering to these procedures and prioritizing consultation with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
